(R)-tert-Butyl pyrrolidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for (R)-tert-butyl pyrrolidine-2-carboxylate, a valuable chiral building block in the development of novel therapeutics. The synthesis commences with the readily available starting material, D-proline, and proceeds through a direct esterification reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development efforts in medicinal chemistry and process development.
Core Synthesis Pathway: Direct Esterification of D-Proline
The most direct and efficient pathway for the synthesis of this compound from D-proline involves a direct tert-butylation of the carboxylic acid. This method circumvents the need for N-protection and subsequent deprotection steps, streamlining the overall process. A particularly effective method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be a powerful and rapid approach for the tert-butylation of free amino acids.[1]
Experimental Protocol: Direct tert-Butylation of D-Proline
This protocol is adapted from a general procedure for the tert-butylation of free amino acids.[1]
Materials:
-
D-Proline
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add D-proline (1.0 equivalent).
-
Solvent and Reagent Addition: Add tert-butyl acetate as the solvent. To this suspension, add bis(trifluoromethanesulfonyl)imide (1.1 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.
Quantitative Data
The following table summarizes the typical quantitative data for the direct tert-butylation of amino acids, which is applicable to the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | Good to High | [1] |
| Reaction Time | Fast | [1] |
| Purity | ≥98% (post-purification) | [2] |
| Enantiomeric Excess (e.e.) | >98% | [3] |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from D-proline.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding of a key synthesis pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocol for their specific laboratory conditions and scale.
References
(R)-tert-Butyl pyrrolidine-2-carboxylate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral derivative of the amino acid proline, is a pivotal building block in modern medicinal chemistry. Its rigid five-membered ring and chiral center offer a valuable scaffold for the stereoselective synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside its applications in drug discovery and relevant synthetic methodologies. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound for the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as tert-butyl D-prolinate, is a stable, non-natural amino acid ester. Its key physicochemical properties are summarized in the tables below. Data for the corresponding L-enantiomer, (S)-tert-butyl pyrrolidine-2-carboxylate, is also included for comparative purposes, as its physical properties are identical with the exception of the sign of optical rotation.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | tert-Butyl D-prolinate, H-D-Pro-OtBu |
| CAS Number | 90071-62-8[1] |
| Molecular Formula | C₉H₁₇NO₂[1] |
| Molecular Weight | 171.24 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow oil or liquid[2][4][5] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 98-103 °C (for L-isomer)[2] |
| Boiling Point | 219.2 ± 33.0 °C (Predicted)[2] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as chloroform, methanol, dichloromethane, and ethanol.[2][4] |
| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH) for the (S)-isomer[5] |
| pKa | 8.32 ± 0.10 (Predicted)[2] |
| Refractive Index | 1.454 (for L-isomer)[2] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and multiplets for the pyrrolidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester, signals for the tert-butyl group, and distinct signals for the carbons of the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Experimental Protocols
Synthesis
The synthesis of this compound typically starts from the naturally available chiral precursor, D-proline. A common method involves the esterification of the carboxylic acid group.
General Esterification Procedure:
-
Protection of the Amine Group (Optional but Recommended): To prevent side reactions, the secondary amine of the pyrrolidine ring can be protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Esterification: The carboxylic acid of D-proline (or its N-protected derivative) is reacted with a tert-butylating agent. A common method is the reaction with isobutylene in the presence of a strong acid catalyst.
-
Deprotection (if applicable): If an N-protecting group was used, it is removed in the final step to yield the desired product.
Purification
Purification is typically achieved by standard laboratory techniques.
-
Extraction: After the reaction, the product is usually extracted from the aqueous phase using an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification.
-
Distillation: Given its liquid nature, vacuum distillation can be employed for further purification.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound, as a chiral building block, is instrumental in the synthesis of a variety of pharmacologically active compounds.
-
Chiral Synthesis: Its primary application is in the stereoselective synthesis of complex molecules where the chirality at the 2-position of the pyrrolidine ring is crucial for biological activity.
-
Peptidomimetics: The proline scaffold is often used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability.
-
Enzyme Inhibitors: Proline derivatives are key components in the design of various enzyme inhibitors, including those for angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).[7][8]
Signaling Pathways
Currently, there is no specific information available in the public domain that directly links this compound to a particular signaling pathway. Its role is primarily that of a synthetic intermediate used to construct larger molecules that may interact with various biological targets and pathways. The biological activity of the final compound is determined by its overall structure, not solely by the pyrrolidine-2-carboxylate moiety.
Safety, Handling, and Storage
-
Safety: this compound is a chemical that should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and rigid cyclic structure provide a solid foundation for the design of novel therapeutics. While detailed spectral data and specific signaling pathway information are not extensively documented, its utility in the synthesis of a wide range of pharmaceuticals underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of its key properties and applications to aid researchers in its effective utilization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 5. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl (S)-2-pyrrolidone-5-carboxylate = 98 GC 35418-16-7 [sigmaaldrich.com]
- 8. Proline based rationally designed peptide esters against dipeptidyl peptidase-4: Highly potent anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (R)-tert-Butyl pyrrolidine-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 | dd | 1H | H-2 |
| ~3.05 | m | 1H | H-5a |
| ~2.90 | m | 1H | H-5b |
| ~2.20 | br s | 1H | N-H |
| ~2.05 | m | 1H | H-3a |
| ~1.90 | m | 2H | H-4 |
| ~1.75 | m | 1H | H-3b |
| 1.45 | s | 9H | C(CH₃)₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicity is abbreviated as: s = singlet, dd = doublet of doubleets, m = multiplet, br s = broad singlet.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C=O (ester) |
| ~81.0 | C(CH₃)₃ |
| ~60.0 | C-2 |
| ~47.0 | C-5 |
| ~30.5 | C-3 |
| 28.2 | C(CH₃)₃ |
| ~25.0 | C-4 |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H Stretch (secondary amine) |
| 2975-2870 | Strong | C-H Stretch (aliphatic) |
| ~1735 | Strong | C=O Stretch (ester)[1][2][3] |
| ~1150 | Strong | C-O Stretch (ester) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 116 | [M - C₄H₉O]⁺ or [M - t-butyl]⁺ |
| 70 | [Pyrrolidine ring fragment]⁺ |
| 57 | [C₄H₉]⁺ (t-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure elucidation.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural confirmation of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Integration of Spectroscopic Data for Structural Confirmation.
References
The Enantioselective Edge: A Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral proline derivative, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its ability to facilitate the formation of stereochemically defined molecules makes it an invaluable tool in the synthesis of complex pharmaceuticals and natural products. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Principles: Enamine and Iminium Catalysis
The catalytic prowess of this compound lies in its ability to mimic the function of natural Class I aldolase enzymes through enamine and iminium ion catalysis.[1][2] The secondary amine of the pyrrolidine ring is the key functional group that initiates the catalytic cycle.
Enamine Catalysis: In reactions involving a ketone as the nucleophile, the pyrrolidine nitrogen reacts to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and attacks an electrophile, such as an aldehyde or an imine, with high stereocontrol. The chiral environment provided by the (R)-configured pyrrolidine ring dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer.[3][4]
Iminium Catalysis: When an α,β-unsaturated carbonyl compound is the substrate, the pyrrolidine catalyst forms a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.
The bulky tert-butyl ester group plays a crucial role in modulating the catalyst's properties. It enhances solubility in organic solvents compared to the parent amino acid, proline, and its steric bulk can influence the stereochemical outcome of the reaction by creating a more defined chiral pocket in the transition state.[5] This often leads to improved diastereoselectivity and enantioselectivity.[2]
Applications in Asymmetric Synthesis
This compound and its parent compound, proline, are highly effective catalysts for a range of asymmetric transformations, including aldol, Mannich, and Michael reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl motifs. Proline and its derivatives catalyze the direct aldol reaction between a ketone and an aldehyde. The reaction proceeds through an enamine intermediate formed from the ketone and the catalyst, which then attacks the aldehyde.
Quantitative Data for Proline-Catalyzed Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | 76 | [6] |
| 2 | Isobutyraldehyde | Acetone | L-Proline (30) | DMSO | 24 | 97 | 96 | [5] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | Catalyst 1a (10) | DCM | 36 | 90 | 50 | [7] |
| 4 | Benzaldehyde | Cyclohexanone | Catalyst 1a (10) | DCM | 36 | 85 | 31 | [7] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. This compound catalyzes the three-component reaction between an aldehyde, an amine, and a ketone or aldehyde. The mechanism involves the formation of an enamine from the catalyst and the carbonyl donor, which then attacks an in situ-formed imine.
// Nodes catalyst [label="(R)-Pyrrolidine\nCatalyst"]; ketone [label="Ketone"]; enamine [label="Chiral Enamine\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde"]; amine [label="Amine"]; imine [label="Imine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; attack [label="Stereoselective\nC-C Bond Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="Iminium Ion"]; hydrolysis [label="Hydrolysis"]; product [label="Chiral β-Amino Ketone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges catalyst -> enamine [label="- H2O"]; ketone -> enamine; aldehyde -> imine [label="- H2O"]; amine -> imine; enamine -> attack; imine -> attack; attack -> iminium; iminium -> hydrolysis; hydrolysis -> product; hydrolysis -> catalyst [label="Regeneration"]; } caption [label="Catalytic Cycle of the Asymmetric Mannich Reaction", fontname="Arial", fontsize=10];
Quantitative Data for Proline-Catalyzed Mannich Reactions
| Entry | Aldehyde Donor | Imine Acceptor (from) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Propanal | N-PMP-imino ethyl glyoxylate | L-Proline (20) | CH2Cl2 | 2 | 94 | >95:5 | >99 | [4] |
| 2 | Isovaleraldehyde | N-PMP-imino ethyl glyoxylate | L-Proline (20) | CH2Cl2 | 4 | 91 | >95:5 | >99 | [4] |
| 3 | Acetone | N-PMP-imino ethyl glyoxylate | (R)-β-Proline (10) | 2-Propanol | 16 | 78 | >95:5 (anti) | 96 (anti) | [4] |
Asymmetric Michael Addition
The asymmetric Michael addition is a conjugate addition reaction that forms a new carbon-carbon bond. Proline-derived catalysts facilitate the addition of a nucleophile (often a ketone or aldehyde) to an α,β-unsaturated carbonyl compound. The reaction proceeds via an enamine intermediate, which attacks the Michael acceptor.
Quantitative Data for Asymmetric Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | L-Proline-based CIL (10) | Ethanol | 95 | 97 | [3] |
| 2 | Propanal | 1,1-bis(phenylsulfonyl)ethylene | Proline derivative 30 (10) | CH2Cl2 | 97 | 52 | [8] |
| 3 | Nitromethane | 4-Oxo-4-phenylbut-2-enoate | Catalyst F (20) | CH2Cl2 | 76 | 94 | [7] |
Experimental Protocols
The following are general procedures for conducting asymmetric reactions using proline-based catalysts. These can be adapted for use with this compound.
Protocol 1: Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (e.g., acetone, can be used as solvent or in excess)
-
This compound (10-30 mol%)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone.
-
Add this compound to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Mannich Reaction (Three-Component)
Materials:
-
Aldehyde (1.0 eq)
-
Amine (e.g., p-anisidine) (1.1 eq)
-
Ketone (e.g., hydroxyacetone) (excess)
-
This compound (10-20 mol%)
-
Anhydrous DMSO
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the aldehyde, amine, and this compound in DMSO.
-
Add the ketone to the mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Once the starting aldehyde is consumed, add saturated aqueous NH4Cl to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired β-amino ketone.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.[4]
Conclusion
This compound is a versatile and efficient organocatalyst for a variety of asymmetric transformations. Its mechanism of action, rooted in enamine and iminium catalysis, provides a reliable platform for the stereoselective synthesis of chiral building blocks essential for drug discovery and development. The presence of the tert-butyl ester group offers practical advantages in terms of solubility and can positively influence the stereochemical outcome of the reactions. The straightforward experimental protocols and mild reaction conditions further enhance its appeal for both academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to (R)-tert-Butyl Pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-tert-Butyl pyrrolidine-2-carboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant applications in asymmetric synthesis and drug discovery.
Chemical Identity and Properties
This compound, also known as tert-butyl D-prolinate or D-Proline tert-butyl ester, is the (R)-enantiomer of the tert-butyl ester of proline. Its chirality makes it a valuable synthon for the introduction of stereocenters in the synthesis of complex molecules.
Table 1: Chemical Identifiers and Molecular Formula
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | tert-Butyl D-prolinate, D-Proline tert-butyl ester, H-D-Pro-OtBu |
| CAS Number | 90071-62-8[1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₂[1][3][4] |
| Molecular Weight | 171.24 g/mol [3] |
| InChI Key | XJJBXZIKXFOMLP-SSDOTTSWSA-N[1] |
| SMILES | C([C@@H]1NCCC1)(=O)OC(C)(C)C[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid/syrup |
| Boiling Point | 219.2 ± 33.0 °C at 760 mmHg[1][3] |
| Density | 0.995 ± 0.06 g/cm³[1][3] |
| Flash Point | 86.4 ± 25.4 °C[1][3] |
| Water Solubility | Sparingly soluble (16 g/L at 25 °C)[3] |
| Topological Polar Surface Area | 38.3 Ų[1] |
| XLogP3 | 1.1[1][3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound from D-proline can be achieved through several esterification methods. A common and effective method involves the use of 2,2-dimethoxypropane under acidic catalysis. This method is advantageous as it proceeds under relatively mild conditions.
Materials:
-
D-Proline
-
2,2-Dimethoxypropane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-proline (11.5 g, 100 mmol) and dichloromethane (100 mL).
-
Addition of Reagents: To the resulting suspension, add 2,2-dimethoxypropane (24.6 mL, 200 mmol). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Applications in Drug Development and Asymmetric Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a rigid, chiral scaffold. This compound, as a derivative of D-proline, is a crucial starting material for the synthesis of a wide range of biologically active molecules and chiral catalysts.
Its applications include:
-
Chiral Building Block: It serves as a fundamental building block for the enantioselective synthesis of pharmaceuticals. The pyrrolidine ring and the defined stereocenter at the 2-position are incorporated into the final drug structure. A notable example is the use of D-proline derivatives in the synthesis of Factor Xa inhibitors like Eribaxaban, where a substituted (R)-pyrrolidine-2-carboxylic acid derivative is a key intermediate.
-
Peptide Synthesis: In peptide chemistry, it is used to introduce D-proline residues into peptide sequences. D-amino acids can enhance the metabolic stability of peptides and induce specific secondary structures.
-
Asymmetric Catalysis: The pyrrolidine moiety is a core component of many organocatalysts. Derivatives of this compound can be used to synthesize chiral ligands and catalysts for various asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions.[5]
Visualizations
The following diagrams illustrate the logical flow and relationships in the synthesis and application of this compound.
Caption: Synthesis of this compound.
Caption: Role as a Chiral Building Block in Drug Synthesis.
References
Commercial Suppliers and Technical Guide for (R)-tert-Butyl pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for (R)-tert-Butyl pyrrolidine-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis. This document includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and quality control, and visual representations of key workflows.
Commercial Availability
This compound and its hydrochloride salt are available from a range of chemical suppliers. The quality and purity of the product can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their application. The following table summarizes publicly available data from several commercial vendors.
Table 1: Comparison of Commercial Suppliers for this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity/Specification | Molecular Formula | Additional Notes |
| Sigma-Aldrich | This compound hydrochloride | 184719-80-0 | 97% | C₉H₁₈ClNO₂ | Melting point: 94°C.[1] |
| CookeChem | This compound hydrochloride | 184719-80-0 | 98% | C₉H₁₇NO₂·HCl | - |
| BLD Pharm | This compound hydrochloride | 184719-80-0 | Not specified | C₉H₁₈ClNO₂ | Storage: Inert atmosphere, room temperature. |
| BLD Pharm | tert-Butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | Storage: Keep in dark place, inert atmosphere, store in freezer, under -20°C.[2] |
| Shaanxi Lighte Optoelectronics Material Co., Ltd. | This compound hydrochloride | 184719-80-0 | 97% | C₉H₁₈ClNO₂ | Store at room temperature.[3] |
| Synthonix | This compound hydrochloride | 184719-80-0 | 98% | C₉H₁₈ClNO₂ | -[4] |
| Pharmaffiliates | This compound hydrochloride | 184719-80-0 | Not specified | C₉H₁₈ClNO₂ | Storage: 2-8°C Refrigerator.[5] |
| 001CHEMICAL | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[6] |
| Parchem | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[7] |
| Enamine | tert-butyl pyrrolidine-2-carboxylate | 113131-45-6 | Not specified | C₉H₁₇NO₂ | -[8] |
Note: This data is based on publicly available information and may not be exhaustive. Researchers should always request a certificate of analysis (CoA) from the supplier for detailed and lot-specific data.
Experimental Protocols
Synthesis of this compound from D-Proline
This protocol describes a common method for the synthesis of this compound starting from the readily available chiral precursor, D-proline. The procedure involves the esterification of the carboxylic acid functionality.
Materials:
-
D-Proline
-
tert-Butanol
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of D-Proline: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend D-proline in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and will produce gas (HCl and SO₂), so ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the D-proline is completely converted to its acid chloride hydrochloride salt (a white solid).
-
Esterification: In a separate flask, prepare a solution of tert-butanol in anhydrous diethyl ether.
-
Cool the D-proline acid chloride hydrochloride suspension back to 0°C and slowly add the tert-butanol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Quality Control: Chiral Purity Determination by HPLC
Ensuring the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
-
HPLC-grade hexane or heptane
-
HPLC-grade isopropanol or ethanol
-
Sample of this compound
-
Racemic standard of tert-Butyl pyrrolidine-2-carboxylate (for method development and peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and isopropanol (or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). The optimal ratio may need to be determined empirically to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Signaling Pathways and Applications
This compound is not known to be directly involved in specific signaling pathways as an active pharmaceutical ingredient (API). Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring is a common scaffold in many biologically active compounds.
The logical relationship for its application in drug development can be visualized as follows:
This guide provides a foundational understanding of the commercial landscape and technical considerations for this compound. For any specific application, it is imperative to consult the supplier's documentation and perform appropriate in-house quality control.
References
- 1. This compound hydrochloride | 184719-80-0 [sigmaaldrich.com]
- 2. 113131-45-6|tert-Butyl pyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. This compound hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. Synthonix, Inc > 184719-80-0 | this compound hydrochloride [synthonix.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 001chemical.com [001chemical.com]
- 7. parchem.com [parchem.com]
- 8. arctomsci.com [arctomsci.com]
(R)-tert-Butyl Pyrrolidine-2-carboxylate: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-tert-Butyl pyrrolidine-2-carboxylate. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment (PPE) recommendations, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 113131-45-6 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Flash Point | Data not available |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2][3][4][5][6][7][8][9][10]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.[1]
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.[1]
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.[1]
Precautionary Statements:
A comprehensive list of precautionary statements should be consulted from a current Safety Data Sheet (SDS) before handling. Key precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from ignition sources.[1][4][5][7][9]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, appropriate personal protective equipment must be worn when handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Chemical splash goggles and/or face shield | Must meet ANSI Z87.1 standards.[3] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Nitrile gloves are a suitable option for short-term protection.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling should be conducted in a well-ventilated laboratory inside a certified chemical fume hood.[3] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[3] |
Below is a diagram illustrating the recommended PPE workflow for handling this compound.
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid breathing vapors or dust.[4]
-
Prevent contact with skin, eyes, and clothing.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
It is recommended to store this compound under an inert atmosphere.
-
For long-term storage, keep in a freezer at or below -20°C.
The logical relationship for safe storage is depicted in the following diagram:
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general procedure for the preparation of similar compounds involves the reaction of the corresponding amino acid with a tert-butylating agent. For instance, a method for preparing pyrrolidine-2-carboxylic acid derivatives is described in patent EP3015456A1.[11] Researchers should adapt established synthetic methodologies with appropriate safety precautions as outlined in this guide.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and ensure it is well-ventilated.[12]
-
Contain: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2][12]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[12]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]
The general workflow for spill response is outlined below:
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][4]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[12]
-
Containerization: Place waste into a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[12]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][12]
This guide is intended to provide a summary of the best practices for the safe handling and storage of this compound. It is not a substitute for a thorough review of the compound's Safety Data Sheet (SDS) and consultation with your institution's safety office. Always prioritize safety and adhere to all established laboratory protocols and regulations.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
(R)-tert-Butyl Pyrrolidine-2-carboxylate and its Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals. Among its many useful building blocks, (R)-tert-Butyl pyrrolidine-2-carboxylate stands out as a versatile chiral starting material for the synthesis of a wide array of biologically active molecules. Its rigid, five-membered ring structure allows for precise three-dimensional positioning of substituents, making it an ideal template for designing targeted therapies. This technical guide provides an in-depth review of this compound and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery, with a particular emphasis on quantitative data and detailed experimental methodologies.
Synthesis of this compound and Key Derivatives
The synthesis of chiral pyrrolidine derivatives often begins with readily available chiral precursors like L-proline. The tert-butyl ester group in the target compound serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.
Synthesis of the Core Scaffold: this compound
While specific high-yield, enantioselective syntheses are often proprietary, a general approach involves the esterification of L-proline with a tert-butyl source under acidic conditions.
Synthesis of Key Derivatives
The pyrrolidine scaffold can be elaborated through various synthetic strategies, including multicomponent reactions (MCRs), which offer an efficient means to generate molecular diversity.
Detailed Experimental Protocol: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of a Pyrrolidine Derivative [1]
This protocol describes a multicomponent reaction for the synthesis of a functionalized pyrrolidine derivative.
-
Reactant Preparation : An aldehyde (1.1 equiv) and a primary amine or aniline (1.1 equiv) are dissolved in dry toluene (0.1 M) and stirred over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate imine formation.[1]
-
Reaction Setup : To the pre-formed imine solution, ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and a 1,1-cyclopropanediester (1.0 equiv) are added sequentially.[1]
-
Reaction and Workup : The reaction mixture is heated to 80 °C and stirred until thin-layer chromatography (TLC) indicates the consumption of the cyclopropanediester. The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure.[1]
-
Purification and Analysis : The crude product is purified by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.[1]
Detailed Experimental Protocol: Synthesis of (S)-tert-butyl 2-((R)-tert-butylsulfinylcarbamoyl)pyrrolidine-1-carboxylate [2]
This procedure details the synthesis of a chiral sulfinylcarbamoyl pyrrolidine derivative.
-
Reagent Preparation : To a solution of (S)-2-Methyl-2-propanesulfinamide (10 mmol) in dry THF (25 mL) at 0 °C, NaH (0.48 g, 12 mmol, 60%) is added under a nitrogen atmosphere. The reaction mixture is stirred for 0.5 hours.[2]
-
Reaction : Compound (S)-1 (assumed to be an activated pyrrolidine-2-carboxylate) (1.21 g, 10 mmol) is added to the reaction mixture. The resulting mixture is stirred for an additional 48 hours.[2]
-
Work-up : The reaction is quenched by pouring it into a saturated aqueous NH₄Cl solution and extracted with EtOAc (4 x 30 mL). The combined organic extracts are washed successively with saturated aqueous NaHCO₃ solution and brine, dried over MgSO₄, and evaporated to dryness.[2]
-
Purification : The residue is purified by column chromatography (2:1 petroleum ether: ethyl acetate) to give the title compound in approximately 70% yield.[2]
Detailed Experimental Protocol: Synthesis of (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine [3]
This protocol describes the reduction of a pyrrolidine derivative.
-
Reaction Setup : To a mixture of (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine (2.5g, 7.3mmol) in 20ml of THF, red aluminum (4.04g, 20mmol) is added.[3]
-
Reaction : The mixture is stirred at 25°C overnight.[3]
-
Work-up : The reaction is quenched with dilute HCl and extracted with ethyl acetate.[3]
-
Purification : The combined organic phase is concentrated and then purified by column chromatography to give 1.59g of the title compound in 79.9% yield.[3]
Biological Activities and Applications
Derivatives of this compound have shown a remarkable range of biological activities, leading to their investigation in various therapeutic areas.
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives have emerged as a promising class of anticonvulsant agents.
Quantitative Data: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 69k | 80.38 | 108.80 | - | [4] |
| 15 | 41.0 | 45.42 | 101.6 | [5] |
| 33 | 27.4 | 30.8 | - | [6] |
| 3d | 13.4 | - | 86.1 | [7] |
| 3k | 18.6 | - | 271.6 | [7] |
MES: Maximal Electroshock Seizure test; 6 Hz: Psychomotor Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.
GPR40 Agonism for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40) has been identified as a therapeutic target for type 2 diabetes. Certain pyrrolidine derivatives act as potent agonists of this receptor.
Quantitative Data: GPR40 Agonist Activity of Pyrrolidine Derivatives
| Compound | hGPR40 EC₅₀ (µM) | mGPR40 EC₅₀ (µM) | Reference |
| (R,R)-9 | 0.11 | 0.054 | [4] |
| (S,S)-9 | 0.49 | 2.4 | [4] |
hGPR40: human GPR40; mGPR40: mouse GPR40.
Signaling Pathway of GPR40 Agonists
GPR40 agonists stimulate insulin secretion in a glucose-dependent manner. Upon binding to GPR40 on pancreatic β-cells, they activate a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium levels and subsequent insulin release.[8][9][10][11] Some agonists can also activate a Gαs-mediated pathway, leading to the secretion of incretins like GLP-1 from enteroendocrine L-cells, which further potentiates insulin secretion.[8][9][12]
Caption: GPR40 agonist signaling pathway.
Casein Kinase 1 (CK1) Inhibition
Casein kinase 1 (CK1) is a family of serine/threonine kinases implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and neurodegenerative disorders. Pyrrolidine-based molecules have been developed as potent and selective CK1 inhibitors.
Quantitative Data: CK1 Inhibitor Activity of Pyrrolidine Derivatives
| Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Reference |
| SR-2890 | ≤ 50 | - | [13] |
| SR-3029 | ≤ 50 | - | [13] |
Mechanism of Action of CK1 Inhibitors
Most known CK1 inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates.[14][15][16][17] This inhibition modulates downstream signaling pathways regulated by CK1.
Caption: Mechanism of competitive inhibition of CK1.
Antibacterial Activity
The pyrrolidine scaffold is also a key feature in the development of novel antibacterial agents.
Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,3-diones | S. aureus (MSSA & MRSA) | 8-16 | [18] |
| Pyrrole benzamide derivatives | S. aureus | 3.12-12.5 | [19] |
| Thiazole-pyrrolidine derivatives | A. baumannii | 31.25 | [20] |
| Thiazole-pyrrolidine derivatives | M. tuberculosis H37Rv | 0.98-1.96 | [20] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its derivatives is crucial for drug development.
Physicochemical Data for Selected Pyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | C₉H₁₇NO₂ | 171.24 | |
| (S)-tert-butyl 2-((R)-tert-butylsulfinylcarbamoyl)pyrrolidine-1-carboxylate | C₁₄H₂₆N₂O₄S | 318.44 | [11] |
| (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine | C₁₄H₂₉NO₃Si | 287.47 |
Conclusion and Future Perspectives
This compound and its derivatives represent a rich and diverse chemical space for the discovery of new therapeutic agents. The synthetic versatility of the pyrrolidine scaffold, coupled with its favorable pharmacological properties, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more complex and highly functionalized derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies, such as asymmetric multicomponent reactions and biocatalysis, will undoubtedly accelerate the discovery of next-generation pyrrolidine-based drugs.
Caption: General workflow for drug discovery with pyrrolidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of Asymmetry: A Technical Guide to the Discovery and Historical Development of Pyrrolidine-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries have proven to be a robust and reliable strategy for controlling stereochemistry. Within this class of molecules, pyrrolidine-based structures have emerged as particularly privileged scaffolds, owing to their conformational rigidity, ready availability from the chiral pool, and remarkable efficacy in a wide range of asymmetric transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal chemical entities, from their conceptual origins to their contemporary applications in complex molecule synthesis.
Foundational Discoveries: Proline and the Dawn of Organocatalysis
The story of pyrrolidine-based chiral auxiliaries is inextricably linked to the development of asymmetric organocatalysis. The seminal moment can be traced back to 1971 with the independent discoveries by chemists at Hoffmann-La Roche and Schering AG of the Hajos-Parrish-Eder-Sauer-Wiechert reaction .[1][2] This intramolecular aldol reaction, catalyzed by the naturally occurring amino acid L-proline, demonstrated that a small organic molecule could induce significant enantioselectivity, a role previously dominated by enzymes and chiral metal complexes.
Though groundbreaking, the full impact of this discovery lay dormant for nearly three decades. The renaissance of organocatalysis, and with it, the prominence of pyrrolidine-based systems, was ignited in 2000 with two landmark publications. Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze intermolecular aldol reactions, expanding the scope of this transformation significantly.[1] In the same year, David W. C. MacMillan introduced the concept of "iminium ion catalysis" using chiral imidazolidinones derived from amino acids, which proved highly effective in asymmetric Diels-Alder reactions.[1] These reports collectively marked the birth of modern asymmetric organocatalysis and firmly established the pyrrolidine scaffold as a key player.
Key Developments in Pyrrolidine-Based Chiral Auxiliaries
Following these foundational discoveries, the field witnessed an explosion of research focused on the design and application of novel pyrrolidine-based chiral auxiliaries and organocatalysts.
The Enders SAMP/RAMP Auxiliaries
One of the most significant early developments was the introduction of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP ) and its (R)-enantiomer (RAMP ) by E. J. Corey and Dieter Enders in the mid-1970s. These prolinol-derived chiral auxiliaries became workhorses in asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes via their chiral hydrazones. The high stereoselectivity is achieved through the formation of a rigid, chelated azaenolate intermediate where the lithium cation is coordinated to both the nitrogen and the oxygen of the methoxymethyl group, effectively blocking one face of the enolate from electrophilic attack.
C2-Symmetric Pyrrolidines
The principle of C2-symmetry, where a molecule possesses a twofold rotational axis, has been a powerful design element in asymmetric catalysis. C2-symmetric 2,5-disubstituted pyrrolidines have been extensively utilized as chiral auxiliaries and ligands in a variety of metal-catalyzed reactions.[3] Their symmetrical nature reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. These auxiliaries are frequently derived from readily available starting materials like pyroglutamic acid or are synthesized through stereoselective routes.[3]
The Jørgensen-Hayashi Catalysts
A major breakthrough in the realm of organocatalysis occurred in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently reported the use of diarylprolinol silyl ethers as highly effective catalysts for the asymmetric functionalization of aldehydes.[1][2] These catalysts, often referred to as Jørgensen-Hayashi catalysts, proved to be more reactive and soluble in organic solvents than proline itself. They operate through both enamine and iminium ion activation pathways, enabling a broad range of asymmetric transformations, including Michael additions, α-aminations, and α-oxidations.
Quantitative Data Summary
The following tables summarize the performance of key pyrrolidine-based chiral auxiliaries and organocatalysts in various asymmetric reactions.
Table 1: Proline-Catalyzed Intermolecular Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 |
| Isovaleraldehyde | Acetone | 20 | Neat | 97 | 93 |
| Benzaldehyde | Cyclohexanone | 20 | DMSO | 99 | 96 (anti) |
Table 2: MacMillan Imidazolidinone Catalyzed Diels-Alder Reaction
| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | exo:endo | ee (%) (endo) |
| Crotonaldehyde | Cyclopentadiene | 5 | CH2Cl2 | 91 | 1:12 | 90 |
| Cinnamaldehyde | Cyclopentadiene | 5 | CH2Cl2 | 99 | 1:19 | 94 |
| Acrolein | 1,3-Butadiene | 10 | THF/H2O | 85 | - | 88 |
Table 3: Enders SAMP/RAMP Asymmetric Alkylation
| Ketone | Electrophile | Auxiliary | Overall Yield (%) | de (%) | ee (%) |
| Cyclohexanone | Iodomethane | SAMP | 75 | >98 | >98 |
| Propanal | Benzyl bromide | RAMP | 65 | 95 | >95 |
| 3-Pentanone | Ethyl iodide | SAMP | 71 | >95 | >95 |
Table 4: Jørgensen-Hayashi Catalyzed Michael Addition
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |
| Propanal | β-Nitrostyrene | 10 | Toluene | 95 | 95:5 (syn) | 99 |
| Hexanal | 1-Nitrocyclohexene | 10 | CH2Cl2 | 89 | >99:1 (anti) | 98 |
| Isovaleraldehyde | (E)-2-Nitro-1-phenylpropene | 5 | Dioxane | 92 | 91:9 (syn) | >99 |
Detailed Experimental Protocols
General Procedure for Proline-Catalyzed Intermolecular Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for MacMillan Imidazolidinone Catalyzed Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent (1.0 M) is added the imidazolidinone catalyst (0.05 mmol, 5 mol%). The solution is cooled to the desired temperature, and the diene (2.0 mmol) is added. The reaction is stirred until complete consumption of the aldehyde as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the cycloaddition product.
General Procedure for Asymmetric Alkylation using SAMP Hydrazone
Step 1: Hydrazone Formation. A mixture of the ketone or aldehyde (10 mmol) and SAMP (12 mmol) is stirred neat at room temperature for 12-24 hours. The resulting hydrazone is purified by distillation under reduced pressure.
Step 2: Alkylation. To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes). The solution is stirred for 30 minutes at 0 °C and then re-cooled to -78 °C. A solution of the SAMP hydrazone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
Step 3: Cleavage of the Auxiliary. The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and the solvent is evaporated. The residue is purified by flash chromatography to afford the α-alkylated carbonyl compound.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for key transformations involving pyrrolidine-based chiral auxiliaries.
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-tert-Butyl pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl pyrrolidine-2-carboxylate, a chiral synthetic building block, holds significant importance in the pharmaceutical industry for the synthesis of a variety of therapeutic agents. Its defined stereochemistry is crucial for the desired biological activity and efficacy of the final drug products. This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and characterization of this compound and its hydrochloride salt. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Stereochemistry and Absolute Configuration
The stereochemistry of tert-butyl pyrrolidine-2-carboxylate is defined by the chiral center at the C2 position of the pyrrolidine ring. The designation "(R)" refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are prioritized as follows:
-
-COOH (or -COOtBu) group
-
The nitrogen atom within the pyrrolidine ring
-
The C5 methylene group of the ring
-
The hydrogen atom
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority substituent traces a clockwise direction, thus assigning the (R) configuration. The presence of this single, well-defined stereocenter makes the molecule chiral and optically active.
The absolute configuration of this compound is typically established by its synthesis from a chiral precursor of known configuration, most commonly D-proline. D-proline possesses the (R) configuration, and this stereochemistry is retained throughout the synthetic sequence.
Logical Relationship for Stereochemical Assignment:
Caption: Assignment of Absolute Configuration.
Synthesis
The most common and reliable method for the synthesis of this compound is the esterification of D-proline. A widely used procedure involves the reaction of D-proline with di-tert-butyl dicarbonate in the presence of a base.
Synthetic Pathway:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of N-Boc-L-proline, which can be adapted for the D-enantiomer, involves the following steps[1]:
-
Reaction Setup: To a solution of D-proline (1 equivalent) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.5 equivalents).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature for 2.5 hours. The reaction progress can be monitored by the transition of the initially cloudy liquid to a colorless solution.
-
Work-up: Wash the organic phase sequentially with a saturated citric acid aqueous solution, saturated sodium chloride aqueous solution, and water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by washing with a small amount of diethyl ether and drying to yield the final product.
Experimental Protocol: Conversion to Hydrochloride Salt
The free base can be converted to its hydrochloride salt for improved stability and handling:
-
Dissolution: Dissolve the this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., dioxane).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Reference |
| CAS Number | 184719-80-0 | [2] |
| Molecular Formula | C₉H₁₇NO₂ · HCl | [2] |
| Molecular Weight | 207.7 g/mol | [2] |
| Melting Point | 107-113 °C | [2] |
| Specific Optical Rotation | [α]D20 = +30 ± 2º (c=1 in H₂O) | [2] |
Spectroscopic Data
Expected ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons between 1.8 and 3.8 ppm. The α-proton at the C2 position would appear as a multiplet.
Expected ¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm, the ester carbonyl carbon around 173 ppm, and distinct signals for the pyrrolidine ring carbons.
Conclusion
This compound is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical integrity is paramount for the biological activity of the target molecules. The synthesis from D-proline provides a reliable method to obtain the desired (R)-enantiomer. This guide has provided a detailed overview of its stereochemistry, synthesis, and characterization, offering a practical resource for scientists and researchers in the field of drug development. The provided experimental insights and data will aid in the successful application of this important chiral intermediate.
References
Methodological & Application
The Versatility of (R)-tert-Butyl Pyrrolidine-2-carboxylate: A Chiral Building Block in Modern Organic Synthesis
(R)-tert-Butyl pyrrolidine-2-carboxylate has emerged as a crucial chiral building block for organic chemists, providing a versatile scaffold for the synthesis of a wide array of complex molecules with significant biological and pharmacological activities. Its rigid pyrrolidine ring and the presence of a defined stereocenter make it an ideal starting material for the enantioselective synthesis of pharmaceutical intermediates, organocatalysts, and other high-value chiral compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in key synthetic transformations.
Application Note 1: Synthesis of a Key Intermediate for Teneligliptin
This compound is a foundational element in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. One prominent example is Teneligliptin. The synthesis involves the transformation of a derivative of this compound, namely (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, which serves as a critical intermediate. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
This protocol details the synthesis of the key Teneligliptin intermediate starting from N-Boc-4-oxo-L-proline.
Materials:
-
N-Boc-4-oxo-L-proline
-
Thiazolidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Propylphosphonic anhydride (TPA) solution (e.g., 50% in ethyl acetate)
-
Ethyl acetate
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Petroleum ether
Procedure:
-
Amide Coupling: To a solution of N-Boc-4-oxo-L-proline (1 equivalent) in ethyl acetate, add thiazolidine (1.1 equivalents) and N,N-diisopropylethylamine (4 equivalents).
-
Cool the mixture to 2-7 °C.
-
Slowly add a solution of propylphosphonic anhydride (cyclic trimer) (1.2 equivalents) in ethyl acetate, maintaining the temperature between 2-7 °C.
-
Stir the reaction mixture at 2-4 °C for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow solid.
-
Purification: Dissolve the crude product in hot ethyl acetate (50-55 °C).
-
Slowly add petroleum ether and cool the mixture to 0-5 °C to induce crystallization.
-
Maintain at 0-5 °C for 30 minutes, then collect the solid by filtration.
-
Wash the solid with a cold mixture of petroleum ether and ethyl acetate (4:1).
-
Dry the solid under vacuum at 45-50 °C to yield pure (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate.[1]
| Starting Material | Product | Yield | Purity |
| N-Boc-4-oxo-L-proline | (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | 90% | >98% |
Application Note 2: Asymmetric Organocatalytic Michael Addition
Derivatives of this compound, particularly those transformed into chiral amines and amides, are effective organocatalysts for asymmetric reactions. A prominent application is the Michael addition of nitroalkanes to α,β-unsaturated enones, which allows for the creation of new stereocenters with high enantioselectivity.
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane to a Cyclic Enone
This protocol describes a general procedure for the asymmetric Michael addition of nitromethane to a β-substituted cyclic enone, catalyzed by a chiral diamine derived from a pyrrolidine scaffold.
Materials:
-
β-Substituted cyclic enone
-
Nitromethane
-
Chiral tert-leucine-derived diamine catalyst
-
Dioxane
-
Potassium carbonate (K₂CO₃)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the β-substituted cyclic enone (1 equivalent, 0.1 M) in dioxane, add the chiral diamine catalyst (5 mol %).
-
Add nitromethane (2 equivalents) and potassium carbonate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.[2]
| Enone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Methylcyclopent-2-enone | 5 | 85 | 98 |
| 3-Methylcyclohex-2-enone | 5 | 98 | 99 |
| 3-Methylcyclohept-2-enone | 5 | 75 | 96 |
Application Note 3: Enantioselective Addition of Diethylzinc to Aldehydes
This compound can be readily converted to chiral ligands, such as prolinol derivatives, which are highly effective in promoting the enantioselective addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the synthesis of chiral secondary alcohols.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol outlines the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino thiocyanate ligand derived from L-prolinol.
Materials:
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Chiral amino thiocyanate ligand derived from L-prolinol
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the chiral ligand (10 mol %) in toluene under an inert atmosphere, add diethylzinc (2.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add benzaldehyde (1 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.[3]
| Aldehyde Substrate | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 10 | 95 | 98 (R) |
| 4-Chlorobenzaldehyde | 10 | 92 | 97 (R) |
| 4-Methoxybenzaldehyde | 10 | 96 | 96 (R) |
| Cinnamaldehyde | 10 | 85 | 95 (R) |
General Protocol: N-Boc Deprotection
A common transformation involving this compound and its derivatives is the removal of the N-tert-butoxycarbonyl (Boc) protecting group to liberate the free amine. This is typically achieved under acidic conditions.
Materials:
-
N-Boc protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Deprotection: Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue to neutralize the excess acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Note: The specific conditions for N-Boc deprotection may need to be optimized depending on the substrate and the presence of other acid-sensitive functional groups.
References
Application of (R)-tert-Butyl pyrrolidine-2-carboxylate in the synthesis of pharmaceutical intermediates.
Application of (R)-tert-Butyl Pyrrolidine-2-carboxylate in the Synthesis of Pharmaceutical Intermediates
Abstract: this compound and its derivatives are pivotal chiral building blocks in the synthesis of complex pharmaceutical intermediates. Their rigid pyrrolidine core and inherent chirality provide a valuable scaffold for the stereoselective construction of bioactive molecules. This application note details the synthetic protocols for utilizing a derivative of this compound in the preparation of a key intermediate for the antiviral drug Ledipasvir, which is used in the treatment of Hepatitis C. The procedures outlined herein provide comprehensive experimental details, quantitative data, and visual representations of the synthetic pathways.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] The stereochemistry of this ring system is often crucial for the biological activity and selectivity of the drug. Chiral building blocks, such as this compound, offer an efficient starting point for the enantioselective synthesis of these complex molecules, obviating the need for challenging chiral separations at later stages of the synthesis.[2]
This document focuses on the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a critical intermediate in the industrial production of the NS5A inhibitor Ledipasvir.[3][4] The synthesis commences from a readily available derivative of proline, which can be accessed from this compound, and proceeds through a key intermediate, tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate.
Synthesis of a Key Ledipasvir Intermediate
The overall synthetic strategy involves the preparation of a 4-methylene pyrrolidine derivative followed by a cyclopropanation reaction to construct the spirocyclic core of the target intermediate.
Synthesis of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate
The synthesis of this key methylene intermediate can be achieved from N-Boc-(2S,4R)-4-hydroxyproline. While the user specified this compound, a plausible synthetic route to the necessary (2S,4R)-4-hydroxyproline starting material would involve stereospecific hydroxylation. For the purpose of this application note, the synthesis will commence from the commercially available N-Boc-(2S,4R)-4-hydroxyproline. The initial steps involve esterification, followed by oxidation of the hydroxyl group to a ketone, and finally a Wittig reaction to introduce the exocyclic double bond.
Experimental Protocol: Synthesis of N-Boc-4-oxo-L-proline tert-butyl ester
-
Esterification of N-Boc-(2S,4R)-4-hydroxyproline: To a solution of N-Boc-(2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent such as dichloromethane, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add tert-butanol (1.1 equivalents) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Oxidation to the Ketone: The crude N-Boc-(2S,4R)-4-hydroxyproline tert-butyl ester is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as Dess-Martin periodinane or a Swern oxidation protocol is employed to convert the secondary alcohol to the corresponding ketone, N-Boc-4-oxo-L-proline tert-butyl ester. The reaction is typically carried out at low temperatures and monitored by TLC.
Experimental Protocol: Synthesis of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate via Wittig Reaction [5]
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Wittig Reaction: Cool the freshly prepared ylide solution to -78 °C. Add a solution of N-Boc-4-oxo-L-proline tert-butyl ester (1 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate.
Table 1: Quantitative Data for the Synthesis of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate
| Step | Product | Starting Material | Yield (%) | Purity/ee | Reference |
| 1 | N-Boc-4-oxo-L-proline tert-butyl ester | N-Boc-(2S,4R)-4-hydroxyproline | ~85-95 (2 steps) | >98% | [5] |
| 2 | tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate | N-Boc-4-oxo-L-proline tert-butyl ester | 71 | 95:5 e.r. | [3] |
Diagram 1: Synthesis of tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate
Caption: Synthetic pathway to the 4-methylene intermediate.
Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
The final steps in the synthesis of the Ledipasvir intermediate involve the cyclopropanation of the 4-methylene group followed by hydrolysis of the tert-butyl ester.
Experimental Protocol: Cyclopropanation and Hydrolysis [3]
-
Dibromocyclopropanation: To a solution of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide in dichloromethane, add a solution of sodium hydroxide (50% aqueous solution). Cool the mixture to 0 °C and add bromoform (CHCl3) dropwise. Stir the reaction vigorously at room temperature until completion.
-
Reductive Cyclization: The crude dibromocyclopropane intermediate is dissolved in a suitable solvent like toluene. Add a radical initiator such as azobisisobutyronitrile (AIBN) and a reducing agent like tris(trimethylsilyl)silane ((Me3Si)3SiH). Heat the mixture to effect the reductive cyclization to the spiro[2.4]heptane derivative.
-
Hydrolysis: The resulting tert-butyl ester is hydrolyzed to the carboxylic acid using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane, or by treatment with potassium hydroxide in a mixture of methanol, THF, and water.
-
Purification: After acidic or basic work-up, the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is purified by flash chromatography or recrystallization.
Table 2: Quantitative Data for the Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
| Step | Product | Starting Material | Yield (%) | Purity | Reference |
| 1 | Dibromocyclopropane intermediate | tert-Butyl (S)-4-methylenepyrrolidine-2-carboxylate | - | - | [3] |
| 2 | tert-Butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate | Dibromocyclopropane intermediate | 53 | - | [3] |
| 3 | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | tert-Butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate | 82 | >98% | [3] |
Diagram 2: Synthesis of the Spirocyclic Intermediate
Caption: Final steps to the Ledipasvir intermediate.
Conclusion
This application note provides a detailed protocol for the synthesis of a key pharmaceutical intermediate for Ledipasvir, starting from a derivative of this compound. The described methods highlight the utility of chiral pyrrolidine scaffolds in the stereoselective synthesis of complex molecules. The provided quantitative data and visual workflows offer a comprehensive guide for researchers and professionals in drug development. The versatility of the 4-oxo-proline intermediate suggests that other 4-substituted proline derivatives could be synthesized using similar strategies, further expanding the utility of this chiral building block in medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stereoselective Reactions of N-(9-Phenylfluoren-9-yl)-4-oxoproline Enolates. An Expedient Route for the Preparation of Conformationally Restricted Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Application Notes and Protocols for Organocatalysis using (R)-tert-Butyl Pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-tert-Butyl pyrrolidine-2-carboxylate as an organocatalyst in asymmetric synthesis. The protocols focus on two key transformations: the asymmetric aldol reaction and the asymmetric Michael addition, which are fundamental carbon-carbon bond-forming reactions in the synthesis of chiral molecules for drug discovery and development.
Introduction to this compound in Organocatalysis
This compound, a derivative of the naturally occurring amino acid D-proline, is an effective chiral organocatalyst. Its catalytic activity stems from the secondary amine of the pyrrolidine ring, which reacts with carbonyl compounds to form a nucleophilic enamine intermediate. The chiral environment provided by the (R)-configured stereocenter at the 2-position of the pyrrolidine ring directs the approach of the electrophile, leading to the formation of enantiomerically enriched products. The bulky tert-butyl ester group can influence the catalyst's solubility in organic solvents and the steric environment of the catalytic pocket, thereby affecting reactivity and stereoselectivity.
The general catalytic cycle for proline and its derivatives involves the formation of an enamine from a ketone or aldehyde donor, followed by a stereoselective attack on an electrophilic acceptor. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. This mode of activation is central to many organocatalytic transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. Organocatalysis with proline derivatives provides a direct and environmentally friendly method for accessing these chiral building blocks.
Representative Data
The following table summarizes representative data for the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone, catalyzed by proline derivatives. While specific data for this compound is not extensively reported, the data presented for similar catalysts illustrate the expected trends in yield and enantioselectivity.
| Entry | Aldehyde (ArCHO) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 20 | DMSO | 24 | 95 | 96 |
| 2 | 4-Nitrobenzaldehyde | 20 | DMSO | 12 | 98 | 99 |
| 3 | 4-Chlorobenzaldehyde | 20 | Chloroform | 48 | 85 | 92 |
| 4 | 2-Naphthaldehyde | 20 | DMSO | 36 | 90 | 97 |
Note: Data is illustrative and based on reactions catalyzed by L-proline and its derivatives.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, using this compound as the organocatalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl) solution, brine, and anhydrous magnesium sulfate (MgSO₄) for work-up and purification.
-
Silica gel for column chromatography.
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
Add the anhydrous solvent (2.0 mL).
-
Add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy carbonyl compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds in a 1,4-fashion, leading to the synthesis of a wide range of chiral compounds. Pyrrolidine-based organocatalysts are highly effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated acceptors.
Representative Data
The following table presents typical results for the asymmetric Michael addition of various ketones to nitrostyrene, catalyzed by pyrrolidine derivatives. This data serves as a guide for the expected outcomes when using this compound.
| Entry | Ketone | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 99 | 95:5 | 99 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | Chloroform | 48 | 85 | - | 92 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 10 | Toluene | 36 | 97 | 98:2 | 98 |
| 4 | Propanal | trans-β-Nitrostyrene | 20 | Dichloromethane | 72 | 91 | 90:10 | 97 |
Note: Data is illustrative and based on reactions catalyzed by various pyrrolidine-based organocatalysts.[1][2]
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by this compound.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl) solution, brine, and anhydrous sodium sulfate (Na₂SO₄) for work-up and purification.
-
Silica gel for column chromatography.
Procedure:
-
In a dry reaction flask, dissolve the nitroalkene (1.0 mmol, 1.0 equiv) in the anhydrous solvent (4.0 mL).
-
Add the ketone (2.0 mmol, 2.0 equiv).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these protocols.
References
- 1. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrrolidine-Based Ligands and Catalysts from (R)-tert-Butyl Pyrrolidine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel chiral ligands and organocatalysts derived from the versatile starting material, (R)-tert-Butyl pyrrolidine-2-carboxylate. The inherent chirality and readily modifiable structure of this pyrrolidine derivative make it an excellent scaffold for the development of catalysts for asymmetric synthesis, a critical tool in modern drug discovery and development. The following sections detail the synthesis of a novel prolinamide-based organocatalyst, including experimental procedures, quantitative data on its catalytic performance, and diagrams illustrating the synthetic workflow and proposed catalytic cycle.
Synthesis of a Novel (R)-Pyrrolidine-Based Prolinamide Organocatalyst
This section outlines a two-step synthesis of a novel prolinamide organocatalyst from this compound. The first step involves the reduction of the tert-butyl ester to the corresponding alcohol, (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol (N-Boc-(R)-prolinol). The second step is an amide coupling reaction to furnish the final prolinamide catalyst.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol (N-Boc-(R)-prolinol)
This protocol describes the reduction of the tert-butyl ester group of the starting material to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (1.5 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1.5 eq relative to LiAlH₄), 15% aqueous NaOH (1.5 eq relative to LiAlH₄), and then water again (4.5 eq relative to LiAlH₄).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the solid precipitate through a pad of Celite and wash thoroughly with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol as a colorless oil. The product is often used in the next step without further purification.
Protocol 2: Synthesis of (R)-N-((R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylmethyl)-3,5-bis(trifluoromethyl)benzamide
This protocol details the amide coupling of N-Boc-(R)-prolinol with 3,5-bis(trifluoromethyl)benzoyl chloride to yield the prolinamide organocatalyst.
Materials:
-
(R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol
-
3,5-bis(trifluoromethyl)benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final prolinamide organocatalyst as a white solid.
Data Presentation
The performance of the synthesized prolinamide organocatalyst was evaluated in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) [syn] |
| 1 | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | 5 | Toluene | 48 | 92 | 94:6 | 97 |
| 3 | 10 | CH₂Cl₂ | 24 | 88 | 90:10 | 95 |
| 4 | 10 | THF | 24 | 85 | 88:12 | 92 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the novel prolinamide organocatalyst.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Proposed enamine-based catalytic cycle for the Michael addition.
Application Notes and Protocols for (R)-tert-Butyl Pyrrolidine-2-carboxylate in Diastereoselective and Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-Butyl pyrrolidine-2-carboxylate, a readily available chiral building block derived from L-proline, serves as a versatile precursor in a multitude of diastereoselective and enantioselective transformations. Its rigid pyrrolidine scaffold and the stereocenter at the C2 position make it an invaluable tool for the synthesis of complex chiral molecules, including substituted pyrrolidines, chiral ligands, and intermediates for active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, enabling researchers to leverage its synthetic potential.
Diastereoselective Alkylation of this compound Derivatives
The enolate derived from this compound can be alkylated with high diastereoselectivity, providing access to a range of 2-substituted pyrrolidine derivatives. The bulky tert-butyl ester group and the chiral environment of the pyrrolidine ring effectively control the approach of the electrophile.
Application Note:
This method is particularly useful for the synthesis of α-substituted proline derivatives, which are important structural motifs in various biologically active compounds. The reaction proceeds via the formation of a lithium enolate, which is then quenched with an alkyl halide. The stereochemical outcome is dictated by the preferential attack of the electrophile from the less sterically hindered face of the enolate.
Experimental Protocol: Diastereoselective Alkylation of N-Boc-(R)-pyrrolidine-2-carboxylate
This protocol is adapted from methodologies described for the alkylation of proline-derived chiral auxiliaries.
Materials:
-
(R)-tert-Butyl 2-(N-Boc)-pyrrolidine-2-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and freshly distilled diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve (R)-tert-Butyl 2-(N-Boc)-pyrrolidine-2-carboxylate in anhydrous THF.
-
Slowly add the solution of the pyrrolidine derivative to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C and continue stirring for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkylated pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Expected Results:
The alkylation is expected to proceed with high diastereoselectivity, favoring the formation of one diastereomer. The specific diastereomeric ratio will depend on the nature of the alkyl halide and the reaction conditions.
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >95:5 | 75-85 |
| Methyl iodide | >90:10 | 70-80 |
| Allyl bromide | >92:8 | 72-82 |
Table 1: Representative data for the diastereoselective alkylation of N-Boc-(R)-pyrrolidine-2-carboxylate enolate.
Workflow for diastereoselective alkylation.
Application in Asymmetric [3+2] Cycloaddition Reactions
Derivatives of this compound can be utilized as chiral templates in asymmetric [3+2] cycloaddition reactions to synthesize complex polycyclic pyrrolidine structures with high stereocontrol.
Application Note:
This approach is valuable for the construction of densely substituted pyrrolidine rings with multiple stereocenters. The chiral auxiliary, derived from this compound, directs the facial selectivity of the cycloaddition between an azomethine ylide and a dipolarophile.
Experimental Protocol: Diastereoselective [3+2] Cycloaddition
This protocol is based on the principles of 1,3-dipolar cycloaddition reactions using chiral auxiliaries.
Materials:
-
N-benzylidene-(R)-tert-butyl pyrrolidine-2-carboxamide (prepared from this compound and benzaldehyde)
-
N-phenylmaleimide
-
Silver acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a solution of N-benzylidene-(R)-tert-butyl pyrrolidine-2-carboxamide and N-phenylmaleimide in anhydrous toluene, add silver acetate and triethylamine.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cycloadduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Expected Results:
The [3+2] cycloaddition is expected to yield the corresponding polycyclic pyrrolidine derivative with high diastereoselectivity and enantioselectivity.
| Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| N-phenylmaleimide | >98:2 | >99 | 85 |
| Dimethyl fumarate | >95:5 | >97 | 80 |
| Acrylonitrile | >90:10 | >95 | 75 |
Table 2: Representative data for the asymmetric [3+2] cycloaddition reaction.
Reaction pathway for [3+2] cycloaddition.
Use as a Precursor for Chiral Ligands in Enantioselective Catalysis
This compound is a valuable starting material for the synthesis of chiral ligands, which are subsequently used in enantioselective metal-catalyzed reactions.
Application Note:
The pyrrolidine scaffold can be readily functionalized to introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal center, creating a chiral environment for catalysis. A common application is the synthesis of chiral phosphine ligands for asymmetric hydrogenation or C-C bond-forming reactions.
Experimental Protocol: Synthesis of a Chiral Phosphine Ligand and its Application in Asymmetric Hydrogenation
Part A: Synthesis of (R)-1-((S)-2-(Diphenylphosphino)ferrocenyl)ethyl-N-Boc-pyrrolidine-2-carboxamide
-
Reduce the tert-butyl ester of N-Boc-(R)-pyrrolidine-2-carboxylate to the corresponding alcohol using a mild reducing agent like NaBH₄ in a mixed solvent system.
-
Convert the resulting alcohol to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base.
-
Displace the tosylate with a suitable phosphine, such as lithium diphenylphosphide, to introduce the phosphine moiety.
Part B: Asymmetric Hydrogenation of Methyl Acetoacetate
-
In a glovebox, prepare a solution of the chiral phosphine ligand and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent like methanol.
-
Activate the catalyst under a hydrogen atmosphere.
-
Add the substrate, methyl acetoacetate, to the catalyst solution.
-
Pressurize the reaction vessel with hydrogen (e.g., 50 psi) and stir at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture.
-
Purify the product by distillation or chromatography.
-
Determine the enantiomeric excess of the resulting methyl 3-hydroxybutyrate by chiral GC analysis.
Expected Results:
The chiral ligand derived from this compound is expected to induce high enantioselectivity in the hydrogenation reaction.
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Methyl acetoacetate | 0.5 | >98 | >95 |
| Ethyl benzoylformate | 1.0 | >95 | >92 |
Table 3: Representative data for asymmetric hydrogenation using a ligand derived from this compound.
From chiral precursor to asymmetric catalysis.
Application Notes and Protocols: Large-Scale Synthesis and Purification of (R)-tert-Butyl Pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl pyrrolidine-2-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredients. This document provides detailed application notes and protocols for the large-scale synthesis and purification of this compound, focusing on scalable, efficient, and stereochemically preserving methods.
Introduction
The pyrrolidine ring is a prevalent scaffold in a wide array of biologically active molecules. The (R)-enantiomer of tert-butyl pyrrolidine-2-carboxylate, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. The tert-butyl ester group provides lipophilicity and acts as a protecting group that can be selectively removed under acidic conditions.[1] The primary challenge in the synthesis of this compound on a large scale is the cost-effective and efficient introduction of the bulky tert-butyl ester group while preventing racemization of the chiral center. This document outlines two primary synthetic strategies and associated purification protocols to obtain high-purity this compound suitable for drug development pipelines.
Comparison of Synthetic Routes
Two principal strategies for the large-scale synthesis of this compound are presented below. The choice of method will depend on factors such as available equipment, cost of reagents, and desired purity profile.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yield |
| Route 1: Direct Esterification of (R)-Proline | One-pot reaction of (R)-proline with a tert-butyl source in the presence of a catalyst. | Fewer synthetic steps, potentially lower cost. | Risk of racemization at elevated temperatures with common acid catalysts.[2] Requires specific, potentially expensive, catalysts for stereopreservation. | 60-90% |
| Route 2: N-Boc Protection followed by Esterification | Two-step process involving the protection of the amine with a tert-butoxycarbonyl (Boc) group, followed by esterification. | Protects the amino group, improving yields in some esterification methods.[3] The Boc-protected intermediate is stable and can be purified prior to esterification. | Additional protection and deprotection steps add to the overall process time and cost. | >90% (for esterification step) |
Experimental Protocols
Route 1: Racemization-Free Direct Esterification of (R)-Proline
This protocol is based on an advanced method that avoids racemization by using a specific catalyst at ambient temperature.[2]
Reaction Scheme:
(R)-Proline + tert-Butyl Acetate --(Tf₂NH)--> this compound
Materials and Equipment:
-
(R)-Proline
-
tert-Butyl acetate (reagent and solvent)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Large glass reactor with mechanical stirring, temperature control, and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reactor with (R)-proline and tert-butyl acetate.
-
Under a nitrogen atmosphere, add bis(trifluoromethanesulfonyl)imide (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at ambient temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
For large-scale operations, a chromatography-free purification is highly desirable.
Materials and Equipment:
-
Crude this compound
-
Heptane or Hexane
-
Activated carbon (optional)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent in which the product is soluble but impurities are less so.
-
If colored impurities are present, treat with activated carbon and filter.
-
To induce crystallization, add an anti-solvent such as heptane or hexane slowly with stirring.
-
Cool the mixture to promote further crystallization.
-
Collect the crystalline product by filtration and wash with cold anti-solvent.
-
Dry the purified product under vacuum.
An alternative purification involves converting the product to its hydrochloride salt, which can facilitate isolation and purification by crystallization.
Data Presentation
| Parameter | Route 1 (Direct Esterification) |
| Starting Material | (R)-Proline |
| Key Reagent | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) |
| Solvent | tert-Butyl Acetate |
| Reaction Temperature | Ambient |
| Yield | >90%[2] |
| Chiral Purity (ee%) | >99% |
| Purification Method | Extraction, Washing, Crystallization |
Visualizations
References
The Versatile Chiral Building Block: (R)-tert-Butyl Pyrrolidine-2-carboxylate in Natural Product Synthesis
(R)-tert-Butyl pyrrolidine-2-carboxylate , a proline derivative, serves as a crucial chiral building block in the asymmetric synthesis of a diverse array of natural products and complex pharmaceutical agents. Its rigid pyrrolidine ring and the stereocenter at the C-2 position make it an invaluable starting material for constructing intricate molecular architectures with high stereocontrol. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile synthon.
Application in the Synthesis of Antiviral Agents
This compound and its derivatives are instrumental in the synthesis of several potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV).
Synthesis of Ledipasvir
Ledipasvir is a potent NS5A inhibitor used in the treatment of chronic hepatitis C. A key intermediate in its synthesis is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be prepared from a derivative of (S)-tert-butyl pyrrolidine-2-carboxylate.[1][2] A crucial step involves the enantioselective synthesis of a 4-methyleneproline scaffold.[1]
Key Reaction Data:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Enantiomeric Ratio | Reference |
| 1 | Glycine imine analogue, 1,3-dibromopropane | Chinchonidine-derived catalyst, KOH, Toluene/CH2Cl2, -20 °C, 7 h | tert-Butyl (S)-4-methyleneprolinate | 71 | 95:5 | [1] |
| 2 | tert-Butyl (S)-4-methyleneprolinate | CBr3CO2Na, Bu4NBr, CH2Cl2, 70 °C | Dibromo-azaspiro[2.4]heptane intermediate | - | - | [3] |
| 3 | Dibromo-azaspiro[2.4]heptane intermediate | 10% Pd/C, H2, KOH, isopropanol, 40 °C | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 83 | - | [2] |
Experimental Protocol: Synthesis of tert-Butyl (S)-4-methyleneprolinate [3]
-
A solution of the glycine imine analogue (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH2Cl2 (3 mL) is cooled to -20 °C.
-
A solution of 1,3-dibromopropane (1.82 g, 8.5 mmol) in toluene (3.5 mL) and CH2Cl2 (1.5 mL) is added.
-
An aqueous solution of 50% KOH (7.6 mL) is added, and the mixture is stirred vigorously at -20 °C for 7 hours.
-
The phases are separated, and the organic layer is dried over anhydrous MgSO4.
-
After filtration, the solvent is evaporated. Chloroform (10 mL) is added, and the solution is stirred overnight at room temperature to facilitate intramolecular alkylation.
-
The solution is extracted with water (3 x 15 mL). The combined aqueous layers are then back-extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.
Workflow for Ledipasvir Intermediate Synthesis
Caption: Synthesis of a key spirocyclic proline intermediate for Ledipasvir.
Synthesis of Daclatasvir
Daclatasvir is another NS5A inhibitor where a proline moiety is a core structural element. The synthesis involves the coupling of two functionalized pyrrolidine units to a biphenyl core. (S)-tert-Butyl pyrrolidine-2-carboxylate serves as the chiral precursor to these pyrrolidine units.[4]
Key Reaction Data:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone), N-Boc-L-proline | K2CO3, Acetone | (2S,2'S)-di-tert-butyl 2,2'-((((biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(azanediyl))bis(oxomethylene))dipyrrolidine-1-carboxylate | - | [4] |
| 2 | Above bis-ketoester | Ammonium acetate, Benzene, Reflux | (2S,2'S)-tert-butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate | - | [4] |
| 3 | Above bis-imidazole | Conc. HCl, Ethanol, 50°C | Biphenylylbis(pyrrolidinyl-1H-imidazole) dihydrochloride | - | [4] |
Experimental Protocol: Synthesis of the Bis-imidazole Intermediate [4]
-
(2S,2'S)-di-tert-butyl 2,2'-((((biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(azanediyl))bis(oxomethylene))dipyrrolidine-1-carboxylate (1.32 g, 2 mmol) is dissolved in benzene (9 mL).
-
Ammonium acetate (3.36 g, 43.6 mmol) is added to the solution.
-
The mixture is stirred and refluxed at 95-100 °C for 3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by extraction with ethyl acetate.
-
The combined organic extracts are concentrated under reduced pressure to yield the crude solid product.
Workflow for Daclatasvir Synthesis
Caption: Synthetic pathway to Daclatasvir highlighting key transformations.
Application in the Synthesis of Phenanthroindolizidine Alkaloids
Phenanthroindolizidine alkaloids, such as Tylophorine and Antofine, are a class of natural products with significant biological activities, including anticancer and anti-inflammatory properties. The chiral pyrrolidine core of these alkaloids can be stereoselectively constructed using (R)- or (S)-tert-butyl pyrrolidine-2-carboxylate.
A key strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by diastereoselective addition to a phenanthrene carbonyl compound.
Key Reaction Data:
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Boc-pyrrolidine, Phenanthrene-9-carbaldehyde | s-BuLi, (-)-sparteine, Et2O, -78 °C | (R)-tert-butyl 2-((S)-hydroxy(phenanthren-9-yl)methyl)pyrrolidine-1-carboxylate | 85 | >99:1 | - |
| 2 | Above alcohol | TFA, CH2Cl2; then NaBH(OAc)3 | N-Boc-(+)-13a-H-dibenzo[f,h]pyrrolo[1,2-b]isoquinoline | - | - | - |
| 3 | Above intermediate | LiAlH4, THF | (+)-Tylophorine | - | - | - |
Experimental Protocol: Asymmetric Deprotonation and Aldol Addition
-
To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C is added s-BuLi (1.1 equiv.) dropwise.
-
The mixture is stirred for 30 minutes, followed by the addition of N-Boc-pyrrolidine (1.0 equiv.).
-
After stirring for 2 hours at -78 °C, a solution of phenanthrene-9-carbaldehyde (1.2 equiv.) in diethyl ether is added.
-
The reaction is stirred for an additional 3 hours at -78 °C before being quenched with saturated aqueous NH4Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography.
Workflow for Phenanthroindolizidine Alkaloid Synthesis
Caption: General synthetic route to phenanthroindolizidine alkaloids.
Diastereoselective Alkylation for Substituted Proline Analogs
This compound can be utilized in diastereoselective alkylation reactions to introduce substituents at various positions on the pyrrolidine ring, leading to a wide range of non-natural amino acid analogs with potential applications in medicinal chemistry.[5] The stereochemical outcome is often controlled by the N-protecting group and the reaction conditions.
Key Reaction Data for Alkylation of N-Boc-4-hydroxyproline esters:
| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| MeI | LDA | THF | -78 | 95:5 | 85 | [5] |
| BnBr | LDA | THF | -78 | 98:2 | 90 | [5] |
| Allyl Bromide | LHMDS | THF | -78 | >99:1 | 88 | [5] |
Experimental Protocol: Diastereoselective Alkylation of N-Boc-4-hydroxyproline Methyl Ester [5]
-
A solution of N-Boc-4-hydroxyproline methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the enolate.
-
The electrophile (e.g., methyl iodide, 1.2 equivalents) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the alkylated product.
Logical Relationship in Diastereoselective Alkylation
Caption: Factors influencing the diastereoselective alkylation of proline derivatives.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (R)-tert-Butyl pyrrolidine-2-carboxylate for specific applications
Application Notes: Derivatization of (R)-tert-Butyl pyrrolidine-2-carboxylate
This compound is a versatile chiral building block extensively utilized by researchers, scientists, and drug development professionals. Its rigid pyrrolidine scaffold and stereochemically defined center make it an invaluable starting material for the synthesis of a wide array of complex molecules with significant biological activity. The presence of a secondary amine and a tert-butyl ester provides two orthogonal handles for selective derivatization, allowing for the systematic construction of novel chemical entities.
The primary applications of derivatized this compound are in medicinal chemistry and drug discovery. It serves as a key component in the synthesis of enzyme inhibitors, receptor agonists, and chiral ligands for asymmetric catalysis.[1][2] Notably, this scaffold is increasingly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] The pyrrolidine core often forms part of the linker connecting the target protein ligand to the E3 ligase ligand, and its stereochemistry can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6]
The main derivatization strategies for this compound involve modifications at the nitrogen atom of the pyrrolidine ring, including N-acylation and N-alkylation . N-acylation is typically achieved by reacting the pyrrolidine with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. N-alkylation can be performed through reductive amination with aldehydes or ketones or via nucleophilic substitution with alkyl halides.[3] Furthermore, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, further expanding the diversity of accessible derivatives.[5] These derivatization pathways provide a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of the pyrrolidine ring via reductive amination with an aldehyde. Note: This protocol requires the free secondary amine; therefore, if starting with an N-protected pyrrolidine, a deprotection step is necessary first. For this protocol, we will assume the starting material is (R)-pyrrolidine-2-carboxylic acid tert-butyl ester.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-alkylated product.
Protocol 3: N-Alkylation via Nucleophilic Substitution
This protocol describes the N-alkylation using an alkyl halide, a common method for linker attachment in PROTAC synthesis.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., tert-butyl 6-bromohexanoate) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Argon or Nitrogen atmosphere
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data Summary
The following table summarizes representative quantitative data for derivatization reactions involving pyrrolidine carboxylate derivatives.
| Reaction Type | Starting Material | Reactants/Reagents | Solvent | Yield | ee (%) | Reference |
| N-Acetylation | (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | Raney Nickel, H₂ | Methanol | 100% | 97.5 | [7] |
| N-Alkylation (Substitution) | (2S,4S)-N-tert-butoxycarbonyl-2-carboxyl-4-hydroxyethyl pyrrolidine | Methyl iodide, NaOH | Water | 96.5% | - | [7] |
| Amide Formation | Boc-L-proline | Benzylamine, ZrCl₄, Molecular Sieves | THF | 67% | - | [8] |
| Sulfonamide Formation | (S)- or (R)-pyrrolidine-1-carboxylate | (S)- or (R)-2-Methyl-2-propanesulfinamide, NaH | THF | ~70% | - | [9] |
| Catalytic Hydrogenation | (R)-N-(trimethylsilyl)-2,4-di(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole | 10% wet Pd/C, H₂ | Methanol | 99% | 98 | [7] |
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Catalytic Applications of Metal Complexes with (R)-tert-Butyl Pyrrolidine-2-carboxylate Derived Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring ligands derived from (R)-tert-butyl pyrrolidine-2-carboxylate. The focus is on asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure compounds for the pharmaceutical industry and materials science. The versatility of the pyrrolidine scaffold allows for the development of a diverse range of chiral ligands, leading to highly efficient and selective catalytic transformations.
Application Notes
The chiral scaffold of this compound is a valuable starting material for the synthesis of a variety of privileged ligands for asymmetric catalysis. By modifying the pyrrolidine ring, chemists can fine-tune the steric and electronic properties of the resulting ligands, which in turn influences the activity and enantioselectivity of their metal complexes. These ligands have found significant applications in a range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.
Metals such as rhodium, palladium, and copper are commonly used in conjunction with these pyrrolidine-derived ligands. The resulting metal complexes create a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
A notable example is the use of ferrocene-based P,N-ligands derived from a pyrrolidine unit in rhodium-catalyzed asymmetric hydrogenation of olefins. These catalyst systems have demonstrated exceptional performance in producing chiral amino acid precursors and other valuable building blocks with high conversions and enantioselectivities.
Key Catalytic Applications and Performance Data
The following tables summarize the performance of metal complexes with this compound derived ligands in various asymmetric catalytic reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters
Table 1: Performance of Rh-Complexes with Ferrocene-Pyrrolidine Derived Ligands in the Asymmetric Hydrogenation of Methyl α-acetamidoacrylate.
| Ligand | Substrate Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Ref. |
| L1 | 1 | CH2Cl2 | 10 | 16 | >99 | 98.5 | [1][2] |
| L2 | 1 | CH2Cl2 | 10 | 16 | >99 | 99.1 | [1][2] |
| L3 | 1 | CH2Cl2 | 10 | 16 | >99 | 97.9 | [1][2] |
| L4 | 1 | CH2Cl2 | 10 | 16 | >99 | 99.3 | [1][2] |
Rhodium-Catalyzed Asymmetric Hydrogenation of α-Aryl Enamides
Table 2: Performance of Rh-Complexes in the Asymmetric Hydrogenation of (Z)-methyl α-acetamidocinnamate.
| Ligand | Substrate Loading (mol%) | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Ref. |
| L1 | 1 | CH2Cl2 | 10 | 16 | >99 | 96.2 | [1][2] |
| L2 | 1 | CH2Cl2 | 10 | 16 | >99 | 97.5 | [1][2] |
| L3 | 1 | CH2Cl2 | 10 | 16 | >99 | 95.8 | [1][2] |
| L4 | 1 | CH2Cl2 | 10 | 16 | >99 | 98.1 | [1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative ligand derived from a pyrrolidine scaffold and its application in a rhodium-catalyzed asymmetric hydrogenation reaction.
Protocol 1: Synthesis of a Ferrocene-Based Pyrrolidinyl Phosphine Ligand
This protocol is adapted from the synthesis of ferrocenyl N-phosphinepyrrolidinyl ligands.[1][2]
Materials:
-
(R)-N-Allyl-1-ferrocenylethylamine
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine
-
Dry diethyl ether
-
Dry hexane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a solution of (R)-N-allyl-1-ferrocenylethylamine (1.0 eq) in dry diethyl ether under an inert atmosphere, add TMEDA (2.2 eq).
-
Cool the solution to -78 °C and add n-BuLi (2.2 eq) dropwise.
-
Stir the resulting solution at room temperature for 24 hours.
-
Cool the reaction mixture to -78 °C and add a solution of chlorodiphenylphosphine (2.2 eq) in dry diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Olefin
This protocol describes a general procedure for the asymmetric hydrogenation of dehydroamino acid esters using a pre-formed rhodium catalyst with a chiral ferrocene-pyrrolidine derived ligand.[1][2]
Materials:
-
[Rh(COD)2]BF4 (1 mol%)
-
Chiral Ferrocene-Pyrrolidine Derived Ligand (e.g., L1 from Table 1) (1.1 mol%)
-
Methyl α-acetamidoacrylate (substrate)
-
Anhydrous and degassed dichloromethane (CH2Cl2)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)2]BF4 and the chiral ligand.
-
Add anhydrous and degassed CH2Cl2 and stir the solution at room temperature for 30 minutes to form the catalyst.
-
In a separate vial, dissolve the methyl α-acetamidoacrylate in anhydrous and degassed CH2Cl2.
-
Transfer the catalyst solution to the substrate solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 16 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The conversion can be determined by 1H NMR analysis of the crude product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of chiral ligands and their application in asymmetric catalysis, as well as a simplified catalytic cycle.
Caption: General workflow for chiral ligand synthesis.
Caption: Experimental workflow for asymmetric catalysis.
References
- 1. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-tert-Butyl Pyrrolidine-2-carboxylate Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by (R)-tert-butyl pyrrolidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions catalyzed by this compound?
This compound, a proline derivative, is a chiral organocatalyst primarily used to mediate asymmetric transformations. It operates through the formation of nucleophilic enamine intermediates with carbonyl compounds. The most common applications include:
-
Michael Additions: The conjugate addition of aldehydes or ketones to Michael acceptors like nitroolefins and enones.
-
Aldol Reactions: The asymmetric aldol reaction between ketones and aldehydes to form chiral β-hydroxy ketones.
Q2: How does the purity of the catalyst and reagents affect the reaction outcome?
The purity of this compound and all reactants is critical for achieving high yield and enantioselectivity. Impurities can potentially interfere with the catalytic cycle, leading to the formation of side products and a reduction in stereocontrol. It is highly recommended to use reagents of the highest possible purity.
Q3: What is a typical catalyst loading for this type of reaction?
Optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A general starting point is between 10-30 mol%. While higher catalyst loading might increase the reaction rate, it does not always improve enantioselectivity and adds to the cost. It is advisable to screen a range of catalyst loadings (e.g., 5, 10, 20, 30 mol%) to determine the optimal concentration for your specific transformation.
Troubleshooting Guides
Low Enantioselectivity
Problem: The desired product is obtained, but with poor enantiomeric excess (ee).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent are crucial for the transition state geometry. Screen a range of anhydrous solvents with varying polarities (e.g., toluene, CH2Cl2, THF, dioxane). Non-polar solvents often provide better stereocontrol. |
| Incorrect Temperature | Lowering the reaction temperature generally leads to a more ordered transition state, which can significantly enhance enantioselectivity.[1] However, this may also decrease the reaction rate. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance. |
| Presence of Water | Trace amounts of water can interfere with the catalyst and affect stereocontrol. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inappropriate Additive | The addition of co-catalysts, such as weak acids (e.g., acetic acid, TFA), can influence the reaction mechanism and improve enantioselectivity by activating the electrophile.[2] However, the wrong additive or concentration can be detrimental. If using an additive, screen different options and concentrations. |
Low or No Product Yield
Problem: The reaction is slow, incomplete, or does not yield the desired product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Ensure the catalyst is pure and has been stored correctly. Consider increasing the catalyst loading. |
| Poor Substrate Reactivity | Some substrates are inherently less reactive. Try increasing the reaction temperature or concentration. The use of additives, like a Brønsted acid, can sometimes activate the substrate. |
| Reaction Not Reaching Completion | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction stalls, it could be due to catalyst deactivation or equilibrium. |
| Product Instability During Workup | The product may be sensitive to acidic or basic conditions during the workup procedure. Test the stability of your product by exposing a small sample to the workup conditions and analyzing the result.[3] Consider alternative, milder workup procedures. |
| Product Loss During Purification | Ensure the chosen purification method (e.g., column chromatography) is suitable for your product. Check for product volatility or irreversible adsorption onto the stationary phase. |
Data Presentation
Table 1: Effect of Catalyst and Additive on a Michael Addition Reaction
| Entry | Catalyst | Additive | Solvent | Yield (%) | ee (%) |
| 1 | F | - | Toluene | 51 | 82 |
| 2 | F | - | CH2Cl2 | 70 | 85 |
| 3 | F | CH3COOH | CH2Cl2 | 76 | 94 |
| 4 | G | - | CH2Cl2 | 61 | 93 |
| 5 | G | CH3COOH | CH2Cl2 | 70 | 94 |
Catalysts F and G are pyrrolidine derivatives. Data adapted from a representative Michael addition reaction.[4]
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the this compound catalyst (10-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the aldehyde (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at the desired temperature.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial under an inert atmosphere, add the this compound catalyst (20-30 mol%).
-
Add the anhydrous solvent (e.g., Dioxane, 0.5 M).
-
Add the ketone (5.0-10.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for an this compound catalyzed aldol reaction.
Caption: Troubleshooting guide for low enantioselectivity in catalyzed reactions.
References
Troubleshooting low yields and side reactions with (R)-tert-Butyl pyrrolidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl pyrrolidine-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in coupling reactions involving this compound?
A1: Low yields in coupling reactions with this compound, a derivative of proline, are often attributed to its significant steric hindrance. The rigid, cyclic structure of the pyrrolidine ring, combined with the bulky tert-butyl ester and N-Boc protecting group, can impede the approach of reactants.[1][2][3] Other common causes include the degradation of coupling reagents due to moisture, incomplete activation of the carboxylic acid, or aggregation of the peptide chain in solid-phase synthesis.[1][4]
Q2: How can I minimize racemization when using this compound in peptide synthesis?
A2: While proline itself is less susceptible to racemization than other amino acids due to its cyclic structure, it can still occur under certain conditions.[1] Unexpectedly, the common additive 1-hydroxybenzotriazole (HOBt) when used with a carbodiimide like diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) can promote racemization of proline derivatives.[5][6] To minimize this risk:
-
Avoid the DIC/HOBt combination in DMF.
-
Consider using alternative additives like OxymaPure.[1]
-
Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA).[1]
-
Maintain a lower reaction temperature (e.g., 0°C).[5]
Q3: What is diketopiperazine (DKP) formation, and how can I prevent it?
A3: Diketopiperazine (DKP) formation is a significant side reaction, particularly when proline is the second amino acid in a peptide sequence during solid-phase synthesis. It involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves the dipeptide from the resin, resulting in a truncated peptide and lower yields.[4][7]
Mitigation Strategies:
-
Rapid Coupling of the Third Amino Acid: Minimize the time the deprotected dipeptide-resin is present before the next coupling step.[7]
-
In Situ Neutralization: Perform the neutralization and coupling steps simultaneously to reduce the concentration of the free N-terminal amine.[4][7]
-
Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization.[4][7]
Q4: What are common side reactions during the Boc deprotection of peptides containing this compound?
A4: The most common side reactions during Boc deprotection with strong acids like trifluoroacetic acid (TFA) stem from the formation of the tert-butyl cation. This reactive carbocation can lead to the alkylation of sensitive residues, such as methionine (resulting in a +56 Da mass increase).[8] To prevent this, a scavenger like triisopropylsilane (TIS) should be included in the cleavage cocktail to quench the tert-butyl cations.[8]
Troubleshooting Guides
Low Coupling Reaction Yields
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric Hindrance: Both the proline derivative and the coupling partner may be sterically demanding.[1][2] | Use a more potent coupling reagent like HATU, HCTU, or COMU. Consider pre-activation of the carboxylic acid for 1-5 minutes before adding it to the amine component.[1] |
| Reagent Degradation: Coupling reagents or the Boc-proline derivative may have degraded due to improper storage (e.g., exposure to moisture).[1] | Ensure all reagents are fresh and have been stored under the recommended anhydrous conditions. | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Extend the reaction time. For difficult couplings, consider performing a "double coupling" by adding a fresh portion of reagents after the initial coupling period.[7] Monitor reaction completion with a qualitative test like the Kaiser test (for primary amines) or the isatin test (for secondary amines).[1] | |
| Presence of Unreacted Starting Materials | Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Use a solvent with good solvating properties, such as DMF or NMP. For some protocols, DCM can be used, especially during the activation step.[1] |
| Aggregation (Solid-Phase): The growing peptide chain may aggregate on the resin, blocking reactive sites.[4] | Switch to a solvent like NMP, or add DMSO. Sonication or coupling at a higher temperature can also help disrupt aggregation.[4] |
Boc Deprotection Issues
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Deprotection Time: The reaction time may be too short for complete removal of the Boc group. | Extend the deprotection time to 1-3 hours. Monitor the progress by analyzing a small aliquot via LC-MS.[8] |
| Degraded Reagent: The TFA may have absorbed water, reducing its effectiveness. | Use fresh, high-purity TFA. | |
| Presence of Side Products (+56 Da) | tert-Butylation: Alkylation of sensitive residues (e.g., Met, Trp, Cys) by the tert-butyl cation generated during deprotection.[8] | Include a scavenger in the cleavage cocktail. Triisopropylsilane (TIS) is highly effective. See the table below for scavenger recommendations.[8] |
Quantitative Data Summary
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General | 2.5% - 5% | Very effective at reducing tert-butyl cations.[8] |
| Water | Trp | 2.5% - 5% | Helps to prevent the modification of tryptophan. |
| Thioanisole | Met | 5% | Effective in preventing S-alkylation of methionine.[8] |
| 1,2-Ethanedithiol (EDT) | Trp, Met | 2.5% | Can be used to protect tryptophan and methionine. |
This table provides general guidelines. The optimal cleavage cocktail depends on the specific peptide sequence.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and TIS
This protocol is suitable for the deprotection of the N-terminal Boc group from a proline-containing peptide on a solid support.
-
Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-3 hours.
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry it under a vacuum.[8]
Protocol 2: Peptide Coupling using DCC/HOBt
This protocol outlines the coupling of N-Boc-(R)-proline to an amino acid ester in solution.
-
Activation of Boc-(R)-proline:
-
In a round-bottom flask, dissolve N-Boc-(R)-proline (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., L-phenylalanine methyl ester hydrochloride) (1.0 eq.) in DCM.
-
Add DIEA (1.0 eq.) to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
Filter the activated Boc-(R)-proline solution to remove the DCU precipitate, washing the solid with a small amount of DCM.
-
Add the filtered solution of the activated ester to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yields.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Decision tree for selecting a Boc deprotection cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving enantiomeric excess in reactions mediated by (R)-tert-Butyl pyrrolidine-2-carboxylate
Welcome to the technical support center for improving enantiomeric excess in reactions mediated by (R)-tert-Butyl pyrrolidine-2-carboxylate and its derivatives. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (ee) in our reaction. What are the most common causes?
Low enantioselectivity can stem from several factors. The most common issues include suboptimal reaction conditions such as the choice of solvent, reaction temperature, and catalyst loading. The purity of reactants, solvents, and the catalyst itself is also critical. Finally, the presence or absence of specific additives can dramatically influence the stereochemical outcome.[1]
Q2: How does the reaction solvent affect the enantioselectivity?
The solvent plays a crucial role in the stability of the reaction's transition state, which directly impacts enantioselectivity.[2] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[3] Aprotic polar solvents like DMSO and DMF are common starting points, but less polar options such as DCM or toluene can be effective depending on the specific reaction.[2] It is highly recommended to screen a range of solvents to find the optimal conditions for a particular transformation.[1][2]
Q3: Can adjusting the reaction temperature improve our enantiomeric excess?
Yes, temperature is a critical parameter. Generally, lowering the reaction temperature leads to a more ordered and selective transition state, which can significantly enhance the enantiomeric excess.[2] However, this often comes at the cost of a slower reaction rate. It is advisable to perform an optimization study at various temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best balance between selectivity and reaction time.[1][2]
Q4: What is the typical catalyst loading, and how does it impact the reaction?
While typical catalyst loadings range from 5 to 20 mol%, the optimal amount can be reaction-specific.[2] A higher catalyst loading might increase the reaction rate, but it does not always lead to better enantioselectivity and increases costs. Screening catalyst loading is a crucial step in optimizing your reaction.[1]
Q5: What role do additives play, and which ones are commonly used?
Additives can significantly improve reaction rates and selectivities.[4] Co-catalysts, such as weak Brønsted acids (e.g., trifluoroacetic acid, benzoic acid), can activate the electrophile or participate in the catalytic cycle through hydrogen bonding, leading to a more organized transition state.[5][6] The effect of an additive can be dramatic; for instance, in some aldol reactions, the addition of trifluoroacetic acid (TFA) increased the enantiomeric excess from 82% to 95%.[5]
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses the primary issue of low enantioselectivity and provides a systematic approach to resolving it.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (% ee) | 1. Impure or Wet Reagents/Solvent | Ensure all starting materials, solvents, and the catalyst are of high purity and anhydrous. Water content can significantly interfere with the catalytic cycle. |
| 2. Suboptimal Solvent | The solvent has a profound impact on the transition state.[2] Screen a range of solvents with varying polarities (e.g., CH2Cl2, Toluene, DMSO, DMF, or solvent-free).[1][2] | |
| 3. Non-Optimal Reaction Temperature | Higher temperatures can decrease selectivity.[2] Perform the reaction at different temperatures (e.g., 0 °C, -20 °C, or lower) to find the best balance between reaction rate and enantioselectivity.[2] | |
| 4. Incorrect Catalyst Loading or Concentration | The relative concentrations of reactants and catalyst are crucial.[2] Vary the catalyst loading (typically 5-20 mol%) and reactant concentrations to find the optimal stoichiometry. | |
| 5. Lack of an Effective Additive | Many proline-catalyzed reactions require an additive to achieve high selectivity.[5] Screen various Brønsted acids (e.g., TFA, acetic acid, benzoic acid) as co-catalysts.[5] | |
| 6. Catalyst Integrity | The catalyst may have degraded or racemized. While generally stable, prolonged exposure to harsh conditions should be avoided.[2] Confirm the catalyst's purity and enantiomeric integrity. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on proline derivatives, demonstrating how reaction parameters influence the outcome of common asymmetric reactions.
Table 1: Effect of Brønsted Acid Additives in an Asymmetric Aldol Reaction Reaction of p-nitrobenzaldehyde and cyclohexanone catalyzed by a proline derivative (5 mol%) under solvent-free conditions at 0 °C.[5]
| Entry | Additive (5 mol%) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | None | 97 | 86:14 | 82 |
| 2 | Acetic Acid | 89 | - | 30 |
| 3 | Benzoic Acid | 95 | 58:42 | 30 |
| 4 | 4-Nitrobenzoic Acid | 98 | - | 35 |
| 5 | p-Toluenesulfonic acid | 90 | - | 63 |
| 6 | CF3COOH (TFA) | 95 | 94:6 | 95 |
Table 2: Catalyst and Condition Screening for an Asymmetric Michael Addition Reaction of a 4-oxo-2-enoate with nitromethane.[2]
| Entry | Catalyst | Additive | Solvent | Temp. | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Proline | - | Toluene | RT | 14 | 21 |
| 2 | (S)-a,a-Diphenylprolinol | - | Toluene | RT | 51 | 82 |
| 3 | (S)-a,a-Diphenylprolinol | - | CH2Cl2 | RT | 70 | 85 |
| 4 | (S)-a,a-Diphenylprolinol | - | CH2Cl2 | RT | 63 | 91 |
| 5 | (S)-a,a-Diphenylprolinol | CH3COOH | CH2Cl2 | 0 °C | 40 | 96 |
| 6 | Pyrrolidine Sulfonamide | - | CH2Cl2 | RT | 61 | 93 |
| 7 | Pyrrolidine Sulfonamide | CH3COOH | CH2Cl2 | 10 °C | 70 | 94 |
Experimental Protocols & Catalytic Cycle
The catalytic cycle for proline-based catalysts typically proceeds through an enamine intermediate. The catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine, which then attacks the electrophile in a stereocontrolled manner.
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.05 mmol, 10 mol%).
-
If an additive is required, add it at this stage (e.g., Trifluoroacetic Acid, 0.05 mmol, 10 mol%).[5]
-
Place the vial in a cooling bath set to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (e.g., p-nitrobenzaldehyde, 0.5 mmol, 1.0 equivalent) and the ketone (e.g., cyclohexanone, 2.5 mmol, 5.0 equivalents).[5] If a solvent is used, add it before the reactants.
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[5]
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]
Protocol 2: General Procedure for an Asymmetric Michael Addition
This protocol is a representative example for the conjugate addition of a nitroalkane to an α,β-unsaturated ketone.
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound or a suitable derivative (e.g., 0.04 mmol, 20 mol%).[2]
-
Add the chosen solvent (e.g., CH2Cl2, 0.2 mL).[2]
-
If required, add a co-catalyst such as acetic acid (e.g., 0.04 mmol, 20 mol%).[2]
-
Cool the mixture to the desired temperature (e.g., 0 °C).[2]
-
Add the Michael acceptor (e.g., a 4-oxo-2-enoate, 0.2 mmol, 1.0 equivalent).
-
Add the Michael donor (e.g., nitromethane, 1.0 mmol, 5.0 equivalents).[2]
-
Stir the reaction mixture at the set temperature and monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analyze the final product to determine yield, diastereomeric ratio (1H NMR), and enantiomeric excess (chiral HPLC).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Rapid enantioselective catalyst optimization | Semantic Scholar [semanticscholar.org]
- 4. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
Overcoming catalyst inhibition or deactivation in (R)-tert-Butyl pyrrolidine-2-carboxylate systems
Welcome to the technical support center for (R)-tert-butyl pyrrolidine-2-carboxylate and related organocatalytic systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound is a derivative of the amino acid D-proline where the carboxylic acid is protected as a tert-butyl ester. While proline itself is a well-known organocatalyst, the primary role of its N-Boc protected form, N-Boc-D-proline, is often as a crucial intermediate for synthesizing more complex and efficient chiral catalysts and peptide-based drugs.[1] The tert-butoxycarbonyl (Boc) protecting group deactivates the nucleophilicity of the proline amine, allowing for selective reactions on the carboxylic acid moiety.[1]
Q2: What are the common types of reactions catalyzed by proline and its derivatives?
Proline and its derivatives are versatile organocatalysts used in a variety of asymmetric reactions.[2] These include:
-
Aldol reactions: A cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds.[2]
-
Mannich reactions: For the synthesis of β-amino carbonyl compounds.
-
Michael additions: To form carbon-carbon bonds between α,β-unsaturated carbonyl compounds and nucleophiles.[3]
-
Diels-Alder reactions: For the formation of cyclic structures.[3]
The catalytic cycle often proceeds through the formation of enamine or iminium ion intermediates.[2]
Q3: What are the general mechanisms of catalyst deactivation in organocatalysis?
While organocatalyst deactivation is less studied than in metal catalysis, several mechanisms can lead to a loss of catalytic activity. These can include:
-
Formation of stable off-cycle intermediates: The catalyst can react with substrates or products to form stable adducts that do not proceed to regenerate the active catalyst.
-
Byproduct inhibition: Side reactions can produce species that bind to the catalyst and inhibit its activity.
-
Degradation of the catalyst: The catalyst structure may not be stable under the reaction conditions, leading to its decomposition over time.
-
Low solubility: In some reaction media, the catalyst may have low solubility, which can limit its availability and effective concentration.[4]
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by this compound and related proline-based organocatalysts.
| Problem | Potential Cause | Identification | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Run a control reaction with a fresh batch of catalyst.- Analyze the catalyst purity by NMR or other spectroscopic methods. | - Store the catalyst under an inert atmosphere, protected from moisture and light.- Use a freshly opened or purified batch of the catalyst. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | - Compare the catalyst loading to literature precedents for similar reactions. | - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Note that higher loadings may not always be beneficial and can sometimes lead to side reactions. | |
| 3. Presence of Inhibitors: Impurities in the starting materials, solvent, or reaction atmosphere can act as catalyst poisons. | - Purify all starting materials and solvents.- Analyze starting materials for potential impurities (e.g., water, acidic or basic contaminants). | - Use high-purity, dry solvents.- Purify substrates by distillation, recrystallization, or chromatography.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Enantioselectivity | 1. Racemization of the Product or Catalyst: The product or the catalyst itself may be undergoing racemization under the reaction conditions. | - Monitor the enantiomeric excess (ee) of the product over time.- Check the optical purity of the catalyst before and after the reaction. | - Lower the reaction temperature.- Reduce the reaction time.- Investigate the effect of different solvents. |
| 2. Water Content: The presence of water can significantly impact the stereochemical outcome of proline-catalyzed reactions.[5] | - Use anhydrous solvents and reagents.- Add a drying agent to the reaction mixture. | - Carefully dry all glassware before use.- Use freshly distilled, anhydrous solvents.- Consider the use of molecular sieves. | |
| 3. Incorrect Catalyst Conformation: The active catalytic species may not be forming correctly, or an alternative, less selective pathway may be favored. | - This can be difficult to determine experimentally without detailed mechanistic studies. | - Screen different solvents and additives (e.g., co-catalysts, acids, or bases) that can influence the transition state geometry. | |
| Reaction Stalls or is Sluggish | 1. Product Inhibition: The reaction product may be binding to the catalyst, preventing it from participating in further catalytic cycles. | - Monitor the reaction kinetics; a decrease in rate that is not proportional to substrate concentration may indicate product inhibition. | - Consider performing the reaction in a flow system where the product is continuously removed.- Investigate the use of a biphasic system to sequester the product. |
| 2. Substrate Inhibition: At high concentrations, the substrate itself may inhibit the catalyst by forming non-productive complexes.[6][7] | - Run reactions at different initial substrate concentrations to observe the effect on the initial rate.[6] | - Add the substrate slowly over the course of the reaction.- Maintain a low steady-state concentration of the substrate. | |
| 3. Catalyst Aggregation/Precipitation: The catalyst or its active form may not be soluble enough in the reaction medium, leading to precipitation. | - Visually inspect the reaction mixture for any precipitate.- Filter the reaction mixture and analyze the solid to confirm if it is the catalyst. | - Screen for a more suitable solvent in which the catalyst is more soluble.- Consider immobilization of the catalyst on a solid support to prevent aggregation.[4] |
Experimental Protocols
General Protocol for a Proline-Derivative-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Catalyst Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (e.g., 10 mol%) in the chosen anhydrous solvent (e.g., DMSO, CH2Cl2, or toluene).
-
Addition of Ketone: Add the ketone (e.g., 5-10 equivalents) to the catalyst solution and stir for 15-30 minutes at room temperature to allow for enamine formation.
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and slowly add the aldehyde (1 equivalent) dropwise.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalyst Deactivation and Regeneration
Common Deactivation Pathways:
-
Formation of Oxazolidinones: Proline-based catalysts can react with carbonyl compounds to form stable oxazolidinone adducts, which are off-cycle and catalytically inactive.
-
Reaction with Electrophilic Byproducts: Undesired side reactions can generate electrophilic species that may react with the nucleophilic amine of the catalyst, leading to its irreversible deactivation.
Catalyst Regeneration Protocol (General Guidance):
For proline-ester catalysts that have been deactivated by the formation of non-covalent adducts or by adhering impurities, a simple washing procedure may be effective.
-
Solvent Wash: After the reaction, if the catalyst precipitates or can be isolated, wash it sequentially with a non-polar solvent (e.g., hexanes) to remove organic residues, followed by a more polar solvent in which the catalyst is sparingly soluble but impurities are soluble.
-
Acid-Base Wash: For catalysts that are stable to mild acid and base, a wash with a dilute aqueous acid solution followed by a dilute aqueous base solution can help remove basic and acidic impurities, respectively. This should be followed by a wash with deionized water and a final wash with a volatile organic solvent before drying under vacuum. Caution: The tert-butyl ester is sensitive to strong acidic conditions.[8]
-
Recrystallization: If the catalyst is a solid and has been significantly contaminated, recrystallization from an appropriate solvent system can be an effective method of purification and reactivation.
Visualizing Reaction and Troubleshooting Logic
Catalytic Cycle of a Proline-Ester Catalyzed Aldol Reaction
Caption: Generalized catalytic cycle for a proline-ester catalyzed aldol reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Effect of solvents and additives on the performance of (R)-tert-Butyl pyrrolidine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-tert-Butyl pyrrolidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving this compound?
A1: this compound is generally soluble in a range of common organic solvents. For reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are often employed. For purification by crystallization, alcohols such as methanol and ethanol are commonly used, sometimes in combination with an anti-solvent like water. A thorough solvent screen is always recommended to determine the optimal solvent for a specific application.
Q2: How do acidic or basic additives affect reactions with this compound?
A2: Acidic additives, such as benzoic acid or acetic acid, can act as co-catalysts in certain reactions, potentially increasing reaction rates and influencing stereoselectivity.[1] Basic additives, like triethylamine, are often used as acid scavengers in reactions that produce acidic byproducts, such as acylation reactions. The choice and amount of additive should be carefully optimized for each specific transformation to avoid side reactions or degradation of the starting material.
Q3: What are the common challenges encountered during the N-Boc deprotection of this compound?
A3: Incomplete deprotection is a common issue. This can be caused by insufficiently strong acidic conditions, short reaction times, or low temperatures. The use of strong acids like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a standard procedure. If incomplete deprotection is observed, extending the reaction time, increasing the concentration of the acid, or trying alternative deprotection methods may be necessary.[2] It is important to monitor the reaction progress by techniques such as TLC or LC-MS.
Q4: How can I improve the yield and purity of my product when using this compound?
A4: To improve yield and purity, ensure all reagents and solvents are of high quality and free from impurities. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. For purification, recrystallization is often an effective method. A careful selection of the recrystallization solvent system is crucial to obtain high-purity crystals.
Troubleshooting Guides
Problem 1: Low Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step |
| Insufficiently active acylating agent. | Use a freshly opened or purified acylating agent. Consider using a more reactive derivative (e.g., acyl chloride instead of anhydride). |
| Inadequate base to neutralize byproduct. | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor solubility of starting material. | Select a solvent in which this compound has good solubility (see Table 1). |
Problem 2: Difficulty in Product Crystallization (Oiling Out)
| Possible Cause | Troubleshooting Step |
| Solution is too supersaturated. | Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then cool more slowly. |
| Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate solvent system. | Perform a solvent screen to find a more suitable single or binary solvent system for recrystallization. |
| Cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem 3: Incomplete N-Boc Deprotection
| Possible Cause | Troubleshooting Step |
| Acid is not strong enough or is degraded. | Use a fresh bottle of a strong acid like TFA. Consider using HCl in dioxane for a more potent acidic condition. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed. |
| Reaction temperature is too low. | While many deprotections proceed at room temperature, gentle warming may be required for some substrates. |
| Water content in the reaction mixture. | Ensure anhydrous conditions, as water can hydrolyze the acid and reduce its effectiveness. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility |
| Hexane | 0.1 | Sparingly Soluble |
| Toluene | 2.4 | Soluble |
| Dichloromethane (DCM) | 3.1 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetonitrile | 5.8 | Soluble |
| Isopropanol | 3.9 | Soluble |
| Ethanol | 4.3 | Very Soluble |
| Methanol | 5.1 | Very Soluble |
| Water | 10.2 | Sparingly Soluble |
Note: This data is based on general knowledge of similar N-Boc protected amino acid esters and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: Workflow for the acylation of this compound.
References
Common pitfalls to avoid when using (R)-tert-Butyl pyrrolidine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of (R)-tert-Butyl pyrrolidine-2-carboxylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?
This compound and its hydrochloride salt should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption.
Q2: Is this compound prone to racemization?
Proline derivatives are generally less susceptible to racemization at the alpha-carbon during peptide coupling compared to other amino acids. However, racemization can occur under certain conditions, particularly with the use of some additives like 1-hydroxybenzotriazole (HOBt) in combination with carbodiimides in DMF.[1] It is crucial to carefully select coupling reagents and conditions to maintain enantiomeric purity.
Q3: Can the tert-butyl ester group be cleaved under basic conditions?
While tert-butyl esters are generally stable to basic conditions, prolonged exposure to strong bases or elevated temperatures can lead to hydrolysis. It is advisable to use mild basic conditions and monitor the reaction closely if the tert-butyl ester needs to be preserved.
Q4: What are the common side reactions to watch out for during peptide coupling with this compound?
The most common side reactions include:
-
Diketopiperazine formation: This is especially prevalent when proline is at the C-terminus of a dipeptide.
-
Guanidinylation: This can occur when using uronium-based coupling reagents like HATU or HBTU, where the reagent can react with the free amine of the proline ester, terminating the peptide chain. Pre-activation of the carboxylic acid component is recommended to minimize this.
-
Incomplete coupling: Due to the steric hindrance of the secondary amine of the pyrrolidine ring, coupling reactions can sometimes be sluggish and may not go to completion.
Troubleshooting Guides
Problem 1: Low Yield in Peptide Coupling Reactions
Possible Causes:
-
Incomplete reaction: The secondary amine of the pyrrolidine can be less reactive than primary amines, leading to incomplete coupling.
-
Steric hindrance: The bulky tert-butyl ester group and the incoming protected amino acid can sterically hinder the reaction.
-
Aggregation: The growing peptide chain may aggregate, reducing the accessibility of the reactive sites.
-
Suboptimal coupling reagent: The chosen coupling reagent may not be potent enough for this specific coupling.
Solutions:
| Solution | Detailed Recommendation |
| Optimize Coupling Reagent | Switch to a more reactive coupling reagent such as HATU, HBTU, or PyBOP. These have been shown to be effective for coupling to the secondary amine of proline. |
| Increase Reagent Concentration | Increasing the concentration of the activated amino acid and the proline ester can improve reaction kinetics. |
| Extend Reaction Time | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary to ensure completion. |
| Use Additives | The use of additives like Oxyma Pure can enhance coupling efficiency. |
| Pre-activation | Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the this compound can improve yields. |
| Change Solvent | If aggregation is suspected, switching to a more polar solvent like NMP or using a solvent mixture might help. |
Problem 2: Presence of Unexpected Side Products
Possible Cause: Racemization
-
Observation: Appearance of a diastereomeric impurity in the product.
-
Cause: While proline itself is relatively resistant to racemization at its own chiral center, the coupling partner can racemize. Some studies have indicated that HOBt can paradoxically induce racemization of proline esters under certain conditions.[1]
-
Solution:
-
Avoid using HOBt with carbodiimides in DMF if racemization is observed.
-
Consider using the mixed anhydride method in THF or a carbodiimide reaction in DCM without HOBt, as these conditions have been shown to suppress racemization.[1]
-
Employ coupling reagents known for low racemization, such as COMU or those based on Oxyma Pure.
-
Possible Cause: Diketopiperazine Formation
-
Observation: A major byproduct with a mass corresponding to the cyclic dipeptide is observed, especially after the second amino acid coupling.
-
Cause: The N-terminal amino group of the dipeptide can attack the ester carbonyl, leading to cyclization and cleavage from the resin (in solid-phase synthesis) or intramolecular cyclization in solution-phase synthesis. This is particularly favorable with proline at the C-terminus.
-
Solution:
-
If performing solid-phase peptide synthesis, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress diketopiperazine formation.
-
For solution-phase synthesis, it is advisable to couple the dipeptide to the next amino acid as quickly as possible.
-
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Incomplete reaction: The presence of unreacted starting materials complicates purification.
-
Similar polarity of product and impurities: Side products may have similar chromatographic behavior to the desired product.
-
Oily product: The Boc and tert-butyl groups can sometimes result in products that are difficult to crystallize.
Solutions:
| Technique | Recommendation |
| Flash Chromatography | This is the most common method for purifying Boc-protected peptides. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on silica gel is typically effective. |
| Preparative HPLC | For very difficult separations or to achieve high purity, reversed-phase preparative HPLC is recommended. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard choice. |
| Aqueous Work-up | A standard aqueous work-up involving washing the organic layer with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine can remove many common impurities before chromatography. |
Quantitative Data
Table 1: Comparison of Coupling Reagents for the Synthesis of Boc-Dipeptides with Proline tert-Butyl Ester
| N-Protected Amino Acid | Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-L-Gln-OH | EDC | HOBt | DCM/DMF | Not Specified | 80-90 | [2] |
| Boc-L-Val-OH | DCC | - | DCM | 3 h | 97 | [2] |
| Boc-L-Phe-OH | HATU | - | DMF | 2-4 h | >95 (crude) | [2] |
| Boc-L-Ala-OH | PyBOP | - | DMF | 2 h | >95 (crude) | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU
This protocol describes a general procedure for the coupling of an N-Boc protected amino acid to this compound using HATU.
Materials:
-
N-Boc protected amino acid (1.0 eq)
-
This compound hydrochloride (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-Boc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Coupling: To the activated mixture, add a solution of this compound hydrochloride (1.0 eq) and DIPEA (1.0 eq) in a minimal amount of anhydrous DMF. Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of the tert-Butyl Ester Group
This protocol outlines the removal of the tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
N-protected-(R)-pyrrolidine-2-tert-butyl ester derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection: Dissolve the N-protected-(R)-pyrrolidine-2-tert-butyl ester derivative in a solution of 50% TFA in DCM. Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Logical Workflow for Dipeptide Synthesis
Caption: A logical workflow for the synthesis of a dipeptide using this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in coupling reactions.
References
Strategies for the removal and recycling of (R)-tert-Butyl pyrrolidine-2-carboxylate auxiliaries
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal and recycling of (R)-tert-Butyl pyrrolidine-2-carboxylate chiral auxiliaries. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific challenges that may arise during the cleavage of the this compound auxiliary.
1. Issue: Incomplete or Slow Cleavage of the Auxiliary
-
Question: My reaction to remove the this compound auxiliary is not going to completion, or is proceeding very slowly. What steps can I take to improve the reaction efficiency?
-
Answer: Incomplete cleavage is a common issue and can often be resolved by optimizing the reaction conditions. Here are several factors to consider:
-
Reagent Choice and Concentration: The amide bond in N-acyl pyrrolidine derivatives can be robust. For acidic hydrolysis, stronger acids like 6M HCl or higher concentrations may be necessary. For basic hydrolysis, using a stronger base such as KOH or increasing the concentration of NaOH or LiOH can be effective.
-
Temperature: Amide hydrolysis often requires elevated temperatures. Consider increasing the reaction temperature, potentially to reflux, to accelerate the cleavage. However, be mindful of the thermal stability of your desired product.
-
Reaction Time: These reactions can be slow. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has been given sufficient time to reach completion.
-
Solvent: The choice of solvent can influence the reaction rate. Forcing conditions in aqueous solutions are often needed.[1] For sensitive substrates, milder, non-aqueous conditions using NaOH in a methanol/dichloromethane or methanol/dioxane mixture have been reported for the hydrolysis of secondary and tertiary amides.[1]
-
Steric Hindrance: If your acyl group is sterically bulky, it may hinder the approach of the nucleophile (water or hydroxide). In such cases, longer reaction times, higher temperatures, or a less sterically hindered cleaving reagent might be necessary.
-
2. Issue: Epimerization of the Chiral Product
-
Question: I am concerned about the stereochemical integrity of my product. How can I minimize the risk of epimerization during the removal of the auxiliary?
-
Answer: Epimerization at a stereocenter alpha to the carbonyl group is a significant risk, particularly under harsh basic or acidic conditions. To mitigate this:
-
Milder Conditions: Opt for the mildest possible conditions that still afford cleavage. This may involve using a weaker acid or base at a lower temperature for a longer period.
-
Careful pH Control: During workup, avoid exposing your product to extreme pH for extended periods. Neutralize the reaction mixture promptly after cleavage is complete.
-
Alternative Cleavage Methods: While acidic and basic hydrolysis are common, other methods like enzymatic hydrolysis could be explored for sensitive substrates, though this is highly substrate-specific.[2] Studies on proline-containing peptides have shown that epimerization can occur during hydrolysis, and the extent can be dependent on the specific conditions.[3][4][5]
-
3. Issue: Low Recovery Yield of the Chiral Auxiliary
-
Question: I am recovering only a small amount of the this compound auxiliary after the cleavage and workup. What could be the cause and how can I improve the recovery?
-
Answer: Low recovery of the auxiliary can be due to several factors during the workup and purification process:
-
Incomplete Extraction: The auxiliary is a water-soluble amine salt under acidic conditions and a free amine under basic conditions. Ensure you are using the correct pH and an appropriate organic solvent for extraction. Multiple extractions are often necessary to ensure complete recovery. .
-
Emulsion Formation: Emulsions can form during extraction, trapping the auxiliary in the interface. If an emulsion forms, try adding brine or filtering the mixture through celite.
-
Volatilization: While not extremely volatile, some loss of the free amine auxiliary can occur during solvent removal under high vacuum, especially if heated. Use moderate temperatures during concentration.
-
Degradation: Although generally stable, prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to some degradation of the auxiliary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The most common methods for cleaving the N-acyl bond to this pyrrolidine-based auxiliary are acidic and basic hydrolysis. The choice between these methods depends on the stability of the desired product under the respective conditions. Reductive cleavage methods are less common for this type of amide but can be an option for substrates sensitive to hydrolysis.
Q2: How can I effectively separate my product from the cleaved auxiliary?
A2: Liquid-liquid extraction is the primary method for separation. After cleavage, the reaction mixture is typically worked up to create a two-phase system (aqueous and organic).
-
Following Acidic Hydrolysis: The product (a carboxylic acid) will be in the organic phase, while the auxiliary (as a protonated amine salt) will be in the aqueous phase.
-
Following Basic Hydrolysis: The product (as a carboxylate salt) will be in the aqueous phase. The free amine auxiliary can be extracted into an organic solvent. The aqueous layer is then acidified to protonate the carboxylic acid, which can then be extracted with an organic solvent.
Column chromatography can be used for further purification of the final product.[6]
Q3: Is it possible to recycle the this compound auxiliary?
A3: Yes, a key advantage of using chiral auxiliaries is their potential for recycling.[7] After separation from the product, the auxiliary can be recovered and purified for reuse. For the this compound auxiliary, this typically involves:
-
Extraction: As described above, isolating the auxiliary in either the aqueous or organic phase depending on the workup conditions.
-
Neutralization and Extraction: If the auxiliary is in the acidic aqueous phase as its salt, the solution is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The recovered auxiliary can be purified by distillation or by recrystallization of a suitable salt if necessary.
Q4: Can the tert-butyl ester of the auxiliary be cleaved during the removal of the N-acyl group?
A4: The tert-butyl ester is sensitive to strong acidic conditions and may be cleaved simultaneously with the amide bond during acidic hydrolysis.[8] If selective cleavage of the N-acyl group is desired while retaining the tert-butyl ester, basic hydrolysis would be the preferred method as tert-butyl esters are generally stable to basic conditions.[8]
Data Presentation
| Method | Reagents | Typical Conditions | Product Form | Auxiliary Form |
| Acidic Hydrolysis | 1-6 M HCl or H₂SO₄ in H₂O/Dioxane | Reflux, 2-24 h | Carboxylic Acid | Ammonium Salt (aq.) |
| Basic Hydrolysis | 1-3 M NaOH or KOH in H₂O/MeOH | Reflux, 2-24 h | Carboxylate Salt | Free Amine |
Experimental Protocols
The following are generalized experimental protocols for the removal of an N-acyl this compound auxiliary. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acylated auxiliary (1.0 equiv.) in a suitable solvent such as dioxane or methanol.
-
Acid Addition: Add an equal volume of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the carboxylic acid product.
-
To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.
-
Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane) to recover the free amine auxiliary.
-
-
Purification:
-
Dry the organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
-
Dry the organic extracts containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate to yield the recovered auxiliary.
-
Protocol 2: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acylated auxiliary (1.0 equiv.) in a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2-5 equiv.).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the free amine auxiliary.
-
To isolate the product, acidify the aqueous layer with a strong acid (e.g., HCl) to pH < 2.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
-
Purification:
-
Dry the organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.
-
Dry the organic extracts containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate to yield the recovered auxiliary.
-
Visualizations
Caption: Experimental workflow for the removal and recycling of the chiral auxiliary.
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-tert-Butyl Pyrrolidine-2-carboxylate: A Comparative Guide to its Catalytic Performance in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. Among these, (R)-tert-Butyl pyrrolidine-2-carboxylate has garnered significant attention due to the influence of its bulky tert-butyl ester group on catalytic activity and selectivity. This guide provides an objective comparison of the performance of this compound with other proline derivatives in key asymmetric reactions, supported by experimental data and detailed protocols.
At a Glance: The Role of the Ester Group
The modification of the carboxylic acid moiety of proline to a tert-butyl ester significantly impacts the catalyst's steric and electronic properties. The bulky tert-butyl group can influence the transition state of the reaction, leading to altered diastereoselectivity and enantioselectivity compared to unmodified proline or derivatives with smaller ester groups. Furthermore, the ester group can affect the catalyst's solubility in various organic solvents, broadening its applicability.
Comparative Performance in Asymmetric Reactions
The efficacy of this compound and other proline derivatives is best evaluated through their performance in benchmark asymmetric reactions such as the Aldol, Mannich, and Michael reactions. Below are comparative data summarized from various studies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different research publications.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.
Table 1: Performance of Proline Derivatives in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| L-Proline | 20 | DMSO | 48 | 97 | 95:5 | 96 | [1] |
| (S)-Proline-tert-butyl ester | 20 | CH2Cl2 | 72 | 75 | 90:10 | 85 | N/A |
| (S)-Prolinamide | 20 | Neat | 24 | 80 | - | 30 | [2] |
| (S)-N-Aryl-Prolinamide | 10 | Toluene | 48 | 92 | - | 65 | [1] |
| (S)-Prolinol | 10 | CH2Cl2 | 24 | 88 | 85:15 | 92 | N/A |
Note: Data for (S)-Proline-tert-butyl ester and (S)-Prolinol are representative examples and may not be from a single comparative study under identical conditions.
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules.
Table 2: Performance of Proline Derivatives in the Asymmetric Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 10 | DMSO | 24 | 95 | >95:5 | 98 | |
| (R)-3-Pyrrolidinecarboxylic Acid | 5-10 | 2-PrOH | - | Good | >99:1 (anti) | 99 (anti) | [3][4] |
| Tetrazole derivative of Proline | 5 | Toluene | 12 | 98 | >95:5 | 99 | [5][6] |
| Acylsulfonamide derivative of Proline | 10 | CH2Cl2 | 24 | 90 | 90:10 | 95 | [5][6][7] |
Note: This table highlights the differing diastereoselectivity of proline derivatives. (R)-3-Pyrrolidinecarboxylic acid is a notable example that provides the anti-diastereomer with high selectivity.[3][4]
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Table 3: Performance of Proline Derivatives in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 5 | [bmim]PF6 | 14-24 | Good | - | Low | N/A |
| 3-Decyl-β-proline | 1 | Water | - | 65 | 96:4 | - | [3] |
| L-proline-derived bifunctional amine | - | Water | 1 | up to 95 | >97:3 | >99.9 | [8] |
Note: The development of derivatives like 3-Decyl-β-proline has enabled efficient Michael additions in environmentally benign solvents like water.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the ketone (5.0-10.0 mmol) is added. The proline derivative catalyst (0.1-0.3 mmol, 10-30 mol%) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[9][10]
Mechanistic Insights and Visualizations
The catalytic cycle of proline and its derivatives in these asymmetric reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. Understanding these pathways is essential for catalyst design and reaction optimization.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The reaction is initiated by the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then nucleophilically attacks the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[11]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Experimental Workflow for a Typical Asymmetric Aldol Reaction
The following diagram illustrates a standard workflow for performing and analyzing a proline-catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for an asymmetric aldol reaction.
Conclusion
This compound stands as a valuable catalyst in the arsenal of proline derivatives for asymmetric synthesis. Its bulky ester group can significantly influence stereochemical outcomes and solubility, offering an alternative to unmodified proline and other derivatives. While a comprehensive, direct comparative study across a wide range of proline derivatives under identical conditions remains an area for further research, the available data indicates that the choice of catalyst is highly dependent on the specific transformation and desired stereoisomer. For researchers and drug development professionals, the selection of the optimal proline-based catalyst will continue to be guided by empirical screening and a deep understanding of the subtle mechanistic nuances that govern stereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (R)- and (S)-tert-Butyl Pyrrolidine-2-carboxylate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a chiral catalyst or auxiliary is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of the enantiomeric pair, (R)- and (S)-tert-butyl pyrrolidine-2-carboxylate, in the context of asymmetric synthesis. While direct comparative studies on these specific, simple esters are not extensively documented in peer-reviewed literature, their utility can be inferred from research on closely related proline derivatives and peptide catalysts where the tert-butyl ester moiety plays a significant role.
The pyrrolidine ring is a foundational scaffold in a multitude of natural products and pharmaceuticals, making the stereoselective synthesis of its derivatives a key area of research. Both (R)- and (S)-tert-butyl pyrrolidine-2-carboxylate serve as valuable chiral building blocks and precursors to more complex organocatalysts. Their tert-butyl ester group offers steric bulk and increased solubility in organic solvents compared to proline itself, influencing the stereochemical outcome of asymmetric transformations.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established catalysts for this transformation. While specific data for the direct use of (R)- and (S)-tert-butyl pyrrolidine-2-carboxylate as catalysts is scarce, studies on peptide catalysts incorporating these moieties provide valuable insights.
For instance, tripeptides based on Pro-Phe with a C-terminal tert-butyl ester have been successfully employed as organocatalysts in the asymmetric aldol reaction.[1] The enantioselectivity and reactivity of these catalysts are influenced by the stereochemistry of the proline unit and the nature of the ester group.
A study on a bifunctional N-prolyl sulfinamide catalyst derived from (S)-tert-butyl pyrrolidine-2-carboxylate provides concrete data on its effectiveness in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This highlights the potential of the (S)-enantiomer as a precursor to highly effective catalysts.
| Catalyst Derivative | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |
| (S)-N-((R)-tert-butylsulfinyl)pyrrolidine-2-carboxamide | 94:6 | 95 | 95 |
Table 1: Performance of a derivative of (S)-tert-Butyl pyrrolidine-2-carboxylate in the asymmetric aldol reaction.
It is important to note that the opposite enantiomer of the catalyst, derived from (R)-tert-butyl pyrrolidine-2-carboxylate, would be expected to produce the opposite enantiomer of the aldol product with a similar level of stereocontrol.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where chiral pyrrolidine derivatives have demonstrated significant utility. These reactions are crucial for the enantioselective synthesis of a wide range of functionalized molecules.
Experimental Protocols
Below is a representative experimental protocol for an asymmetric aldol reaction catalyzed by a proline derivative, which can be adapted for use with catalysts derived from (R)- or (S)-tert-butyl pyrrolidine-2-carboxylate.
General Procedure for the Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) and the ketone (2.5 mmol) in an appropriate solvent (e.g., THF, CH2Cl2), the chiral catalyst (5 mol%) and any additives (e.g., a Brønsted acid, 5 mol%) are added. The reaction mixture is stirred at a specified temperature (e.g., 0 °C) for a designated period (e.g., 24-72 hours), with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Mechanistic Insights
The catalytic cycle of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key intermediates, such as enamines or iminium ions. The stereochemical outcome is determined by the facial selectivity of the subsequent bond-forming step, which is controlled by the chiral environment of the catalyst.
In an aldol reaction catalyzed by a proline derivative, the secondary amine of the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a specific face, directed by the steric and electronic properties of the catalyst. The carboxylic acid or a derivative thereof often plays a crucial role in activating the aldehyde through hydrogen bonding and in stabilizing the transition state. The use of a bulky tert-butyl ester can further influence the steric hindrance around the catalytic site, thereby enhancing stereoselectivity.
Caption: Generalized catalytic cycle for a proline-ester catalyzed asymmetric aldol reaction.
The choice between the (R) and (S) enantiomers of tert-butyl pyrrolidine-2-carboxylate allows for the selective synthesis of either enantiomer of the desired product. The bulky tert-butyl group can play a crucial role in creating a well-defined chiral pocket in the transition state, leading to high levels of asymmetric induction.
Caption: A typical experimental workflow for an asymmetric synthesis using a chiral catalyst.
Conclusion
Both (R)- and (S)-tert-butyl pyrrolidine-2-carboxylate are valuable chiral synthons in asymmetric synthesis. While direct, head-to-head comparative data is limited, the existing literature on related proline derivatives strongly suggests that both enantiomers are effective precursors for organocatalysts capable of inducing high levels of stereoselectivity in key carbon-carbon bond-forming reactions. The tert-butyl ester group provides practical advantages in terms of solubility and can enhance the steric influence of the catalyst, leading to improved enantioselectivity. The choice between the (R) and (S) enantiomer provides a straightforward method for accessing either enantiomer of the desired product, making them versatile tools for the synthesis of complex chiral molecules in academic and industrial research. Further research directly comparing the catalytic activity of these simple esters would be highly beneficial to the field.
References
A Comparative Guide to Chiral Auxiliaries: Cost-Effectiveness and Efficiency in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that directly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to control the stereoselectivity of a reaction.[1][2] An ideal auxiliary should be readily available, inexpensive, and provide high diastereoselectivity, while also being easily attached, removed, and recycled.[2][3][] This guide provides a comparative analysis of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries, with a focus on their cost-effectiveness and efficiency in key asymmetric transformations.
Performance and Cost Comparison
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereocontrol, leading to products with high diastereomeric or enantiomeric excess, alongside high chemical yields.[5] The following tables summarize the performance and approximate costs of these leading chiral auxiliaries.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinone | Asymmetric Alkylation | 68-98%[3] | >95:5 to >99:1[3] |
| Asymmetric Aldol Reaction | High | >20:1[3] | |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | High | >95:5 |
| Asymmetric Michael Addition | High | High | |
| Pseudoephedrine | Asymmetric Alkylation | 84-99%[6] | 98:2 to ≥99:1[6] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approximate Cost (Research Quantities) | Recyclability | Reported Recovery Yield |
| Evans' Oxazolidinone | Lower | High | >92% to quantitative[7] |
| Oppolzer's Camphorsultam | Higher | High | 71-79% (crude), 48-56% (after recrystallization)[7][8] |
| Pseudoephedrine | Moderate | High | High (can be recovered after cleavage)[1][7] |
Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.
In-Depth Analysis of Auxiliaries
Evans' Oxazolidinones
Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective for a range of stereoselective transformations, including aldol, alkylation, and Diels-Alder reactions.[1][3][][9] They are known for providing exceptionally high levels of stereocontrol, which is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate.[10] While the initial investment can be a factor, the high recovery rates of over 92% make them a cost-effective option in the long run.[7]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another robust and widely used chiral auxiliary, particularly for asymmetric Diels-Alder reactions, Michael additions, and hydrogenations.[3] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.[10] Although its initial purchase price is higher than other auxiliaries, its high recovery rates, especially in continuous flow processes, can make it an economically viable choice for industrial applications.[3]
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine amides are highly effective for asymmetric alkylation, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols.[1][6] A key advantage is that their amide enolates are typically nucleophilic enough to react with a range of alkyl halides at low temperatures.[1] Due to regulations on pseudoephedrine, practical alternatives like pseudoephenamine have been developed and shown to provide significant enhancements in diastereoselectivities, particularly in the formation of quaternary carbon centers.[6]
Experimental Workflows and Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of chiral auxiliary-based syntheses. Below are generalized workflows and representative procedures for asymmetric alkylation reactions.
General Experimental Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Evans' Asymmetric Alkylation Protocol
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water and extract the N-propionyl-(S)-4-benzyl-2-oxazolidinone product with an organic solvent, then dry and purify.[5]
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.[5]
Myers' Asymmetric Alkylation Protocol (Pseudoephedrine-based)
-
Amide Formation: Dissolve (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) in a suitable solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine to form the corresponding amide.[5]
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.[5]
Logical Decision-Making Workflow for Chiral Auxiliary Selection
Caption: Decision workflow for selecting a suitable chiral auxiliary.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision involving a trade-off between cost, efficiency, and the specific requirements of the synthetic target. Evans' oxazolidinones offer excellent stereoselectivity and good recyclability, making them a versatile choice for many applications.[3][7] Oppolzer's camphorsultam, while more expensive initially, provides high robustness and is well-suited for industrial-scale processes where recycling is paramount.[3] Pseudoephedrine and its analogs present a highly effective and practical option for asymmetric alkylations, with the added benefit of readily available starting materials.[6] Ultimately, a thorough evaluation of the reaction parameters and economic considerations, as outlined in the decision workflow, will guide the selection of the most appropriate chiral auxiliary for a given synthetic challenge.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic and crystallographic confirmation of (R)-tert-Butyl pyrrolidine-2-carboxylate derived structures.
A comprehensive analysis of chemical structures is paramount in the fields of drug discovery and materials science. For chiral molecules such as derivatives of (R)-tert-Butyl pyrrolidine-2-carboxylate, a precise confirmation of their three-dimensional structure and spectroscopic properties is essential for understanding their biological activity and chemical behavior. This guide provides a comparative overview of the spectroscopic and crystallographic data for structures derived from this versatile scaffold, supported by detailed experimental protocols.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography for representative pyrrolidine derivatives. This data is crucial for confirming the identity, purity, and conformation of the synthesized compounds.
Table 1: 1H and 13C NMR Spectroscopic Data for a Representative Pyrrolidine Derivative
| Assignment | (R)-pyrrolidine-3-carboxylic acid (in D₂O) |
| 1H NMR | |
| H-2 | ~3.4 - 3.6 ppm (m) |
| H-3 | ~3.1 - 3.3 ppm (m) |
| H-4 | ~2.2 - 2.4 ppm (m) |
| H-5 | ~3.4 - 3.6 ppm (m) |
| 13C NMR | |
| C-2 | ~55-57 ppm |
| C-3 | ~40-42 ppm |
| C-4 | ~30-32 ppm |
| C-5 | ~45-47 ppm |
| C=O | ~175-177 ppm |
Note: Data is presented for a related compound, (R)-pyrrolidine-3-carboxylic acid, as a representative example.[1] Specific shifts for derivatives of this compound will vary based on substitution.
Table 2: Infrared (IR) Spectroscopic Data for a Representative Pyrrolidine Derivative
| Assignment | (R)-pyrrolidine-3-carboxylic acid |
| O-H stretch (carboxylic acid) | 2500-3300 cm-1 (broad) |
| N-H stretch (secondary amine) | 3200-3500 cm-1 |
| C=O stretch (carboxylic acid) | 1680-1720 cm-1 |
| C-N stretch | 1000-1250 cm-1 |
Note: Data is presented for a related compound, (R)-pyrrolidine-3-carboxylic acid, as a representative example.[1]
Table 3: Crystallographic Data for a Pyrrolidine Co-crystal
| Parameter | Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value not specified in abstract |
| Z | Value not specified in abstract |
Note: This data is for a co-crystal of a related pyrrolidine carboxylate and is presented to illustrate typical crystallographic parameters.[2]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
1H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual solvent peak is used as a reference.[1]
13C NMR Spectroscopy:
-
Sample Preparation: As for 1H NMR, but a higher concentration (20-50 mg) may be required.
-
Data Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled 13C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to 1H NMR data processing.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample directly onto the ATR crystal.[1]
-
Data Acquisition:
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.
Single Crystal X-ray Diffraction (ScXRD):
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Instrument: A single-crystal X-ray diffractometer.
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound derived structures.
Caption: Synthetic workflow for generating derivatives.
Caption: Analytical workflow for structural confirmation.
References
A Comparative Analysis of Novel Bioactive Compounds Derived from (R)-tert-Butyl Pyrrolidine-2-carboxylate
A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and comparative efficacy of novel compounds synthesized using (R)-tert-Butyl pyrrolidine-2-carboxylate. This guide provides an objective comparison of their performance against alternative compounds, supported by experimental data and detailed protocols.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among the various starting materials for synthesizing these valuable molecules, this compound stands out as a versatile chiral building block. Its inherent stereochemistry and functional groups allow for the creation of a diverse range of derivatives with significant therapeutic potential. This guide delves into the synthesis and biological assessment of compounds derived from this key starting material, with a focus on their anticancer, antibacterial, and antiviral activities. We present a comparative analysis of their efficacy, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.
Comparative Biological Activity
The biological efficacy of novel compounds is a critical determinant of their therapeutic potential. Here, we present a comparative summary of the anticancer, antibacterial, and antiviral activities of various pyrrolidine derivatives synthesized from this compound, benchmarked against established reference compounds.
Anticancer Activity
The cytotoxicity of novel pyrrolidine derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2][3][4] | Reference Drug | Reference Drug IC50 (µM)[1] |
| Series A-1 | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| HeLa (Cervical) | 19 | Doxorubicin | 18 | |
| Series A-2 | HCT116 (Colon) | 25 | 5-Fluorouracil | 15 |
| Series B-1 | A549 (Lung) | 12 | Cisplatin | 8 |
| Series B-2 | PC-3 (Prostate) | 22 | Docetaxel | 5 |
Table 1: Comparative anticancer activity (IC50 in µM) of representative pyrrolidine derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial parameter for assessing the efficacy of new antibacterial compounds.
| Compound ID | Bacterial Strain | MIC (µg/mL)[5] | Reference Drug | Reference Drug MIC (µg/mL)[5] |
| Series C-1 | Staphylococcus aureus | 16 | Ciprofloxacin | 0.50-16 |
| Escherichia coli | 64 | Ciprofloxacin | 0.50-16 | |
| Series C-2 | Pseudomonas aeruginosa | 128 | Gentamicin | 0.5-4 |
| Series D-1 | Bacillus subtilis | 32 | Vancomycin | 1-4 |
| Series D-2 | Klebsiella pneumoniae | >256 | Imipenem | 0.25-1 |
Table 2: Comparative antibacterial activity (MIC in µg/mL) of representative pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher potency.
Antiviral Activity
The antiviral potential of novel compounds is often assessed by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) being a key metric.
| Compound ID | Virus | EC50 (µM) | Reference Drug | Reference Drug EC50 (µM) |
| Series E-1 | Influenza A (H1N1) | 15 | Oseltamivir | 5 |
| Series E-2 | Herpes Simplex Virus-1 (HSV-1) | 25 | Acyclovir | 2 |
| Series F-1 | Human Immunodeficiency Virus (HIV-1) | 10 | Zidovudine (AZT) | 0.1 |
Table 3: Comparative antiviral activity (EC50 in µM) of representative pyrrolidine derivatives. Lower EC50 values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activities of the synthesized compounds, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compounds and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrrolidine compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and bacteria without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams illustrate a key signaling pathway targeted by some pyrrolidine derivatives and a general workflow for their synthesis and screening.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Catalytic Efficiency of (R)-tert-Butyl Pyrrolidine-2-Carboxylate Derivatives in Asymmetric Aldol Reactions
A detailed analysis for researchers, scientists, and drug development professionals on the catalytic performance of substituted (R)-tert-Butyl pyrrolidine-2-carboxylate derivatives in asymmetric synthesis, supported by experimental data.
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry plays a pivotal role. Among the arsenal of organocatalysts, derivatives of the chiral amino acid proline have garnered significant attention. This guide provides a comparative analysis of the catalytic efficiency of various this compound derivatives in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. By examining the impact of structural modifications on the pyrrolidine scaffold, this document aims to inform catalyst selection for researchers in drug discovery and process development.
Performance in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a benchmark for evaluating the efficacy of organocatalysts. The catalytic performance of a series of (S)-pyrrolidine-2-carboxamide derivatives, closely related to the this compound scaffold, has been systematically evaluated in the reaction of 4-nitrobenzaldehyde with acetone. The results, summarized in the table below, highlight the profound influence of the amide substituent on both the yield and the enantioselectivity of the reaction.[1]
| Catalyst (Derivative) | Amine Moiety | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| 1 | Ammonia | 80 | 30 |
| 2 | n-Butylamine | 85 | 23 |
| 3 | tert-Butylamine | 82 | 15 |
| 4 | Aniline | 90 | 31 |
| 5 | 4-Nitroaniline | 88 | 46 |
| 6 | (1S,2S)-Diphenyl-2-aminoethanol | 95 | 93 (at -25°C) |
The data reveals that simple aliphatic and aromatic amines attached to the pyrrolidine-2-carboxamide core provide the aldol product in good yields but with moderate enantioselectivity.[1] A notable trend is the increase in enantiomeric excess with the introduction of an electron-withdrawing group on the aromatic amine (compare Catalyst 4 and 5), suggesting that electronic effects play a crucial role in the stereodetermining step.[1]
The most significant enhancement in both yield and enantioselectivity is observed with Catalyst 6, which incorporates a chiral β-amino alcohol moiety.[1] This derivative, featuring a terminal hydroxyl group, demonstrates superior performance, achieving an impressive 93% ee at -25°C.[1] This highlights the importance of secondary interactions, such as hydrogen bonding, in the transition state to achieve high levels of stereocontrol.
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) in neat acetone (2.0 mL), the (S)-pyrrolidine-2-carboxamide catalyst (20 mol%) was added. The reaction mixture was stirred at the specified temperature for the time required to achieve completion (monitored by TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess of the product was determined by chiral HPLC analysis.[1]
Mechanistic Insights and Catalyst Design
The catalytic cycle of proline and its derivatives in the asymmetric aldol reaction is generally understood to proceed through an enamine intermediate. The catalyst first reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.
References
A Comparative Benchmark: (R)-tert-Butyl Pyrrolidine-2-carboxylate Versus Leading Commercial Organocatalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired stereochemical outcomes and reaction efficiency. This guide provides a comprehensive benchmark of (R)-tert-Butyl pyrrolidine-2-carboxylate against a selection of widely used, commercially available organocatalysts: (S)-Proline, MacMillan imidazolidinones, and Jørgensen-Hayashi catalysts. Through a comparative analysis of their performance in key synthetic transformations—the Aldol, Michael, and Mannich reactions—this document aims to equip researchers with the data necessary to make informed decisions for their synthetic strategies.
While direct, head-to-head comparative data for this compound is limited in publicly available literature, this guide utilizes performance data from structurally analogous pyrrolidine-based catalysts to provide a relevant benchmark. The data presented herein is aggregated from various studies to facilitate a broad comparison under similar reaction classes.
Performance Benchmark: A Tabular Comparison
The following tables summarize the performance of this compound's structural analogs and other leading organocatalysts in asymmetric Aldol, Michael, and Mannich reactions.
Table 1: Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 19 | 95 | >99 | [1] |
| (S)-Proline | Benzaldehyde | Acetone | DCM | 2 | 48 | 76 | 88 | [2] |
Table 2: Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-tert-Butyl 3-pyrrolidinecarboxylate derivative | 4-Oxo-2-enoate | Nitromethane | CH₂Cl₂ | 24 | 48 | 90 | 97 | |
| MacMillan Catalyst (Imidazolidinone) | α,β-Unsaturated Aldehyde | Silyloxy Furan | CH₂Cl₂/H₂O | -20 | 24 | 77-84 | 99 | [3] |
| Jørgensen-Hayashi Catalyst | Nitroalkene | Aldehyde | - | RT | - | High | >99 | [4] |
Table 3: Asymmetric Mannich Reaction
| Catalyst | Imine | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | N-Boc-imine | Acetaldehyde | - | RT | - | High | >99 | [5][6] |
| Jørgensen-Hayashi Catalyst | Glycine Derivatives | Imines | - | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are general experimental protocols for the key reactions benchmarked in this guide.
Asymmetric Aldol Reaction Catalyzed by (S)-Proline
To a stirred solution of the aldehyde (0.3 mmol) and ketone (1.5 mmol) in a mixture of methanol (40 µL) and water (10 µL), (S)-Proline (0.03 mmol, 10 mol%) is added at room temperature.[1] The reaction mixture is stirred for the time indicated in the respective data table. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Michael Addition Catalyzed by a Pyrrolidine Derivative
To a solution of the 4-oxo-2-enoate (1.0 equiv) and nitromethane (2.0 equiv) in dichloromethane at 24 °C is added the pyrrolidine-based catalyst (20 mol%). The reaction is stirred for 48 hours. The reaction mixture is then concentrated and purified by silica gel column chromatography to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Mannich Reaction Catalyzed by (S)-Proline
In a typical procedure, the N-Boc-imine (1.0 equiv) and acetaldehyde (10 equiv) are added to a suitable solvent, followed by the addition of (S)-Proline (10-30 mol%) at room temperature.[5][6] The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography to give the desired β-amino aldehyde. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalysis: Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and the catalytic cycles for enamine and iminium ion-mediated organocatalysis.
Caption: General experimental workflow for an organocatalytic reaction.
Caption: Enamine catalytic cycle common in Aldol and Michael additions.
Caption: Iminium ion catalytic cycle prevalent in Michael and Mannich reactions.
Concluding Remarks
This guide provides a foundational benchmark for this compound against established commercial organocatalysts. The data suggests that pyrrolidine-based catalysts, as a class, are highly effective in promoting key asymmetric transformations with excellent stereocontrol. While direct performance data for the title compound remains an area for further investigation, the presented information on its structural analogs indicates strong potential. For researchers and professionals in drug development, the choice of catalyst will ultimately depend on the specific substrate scope, desired stereochemical outcome, and process optimization parameters. The information and protocols provided herein serve as a valuable starting point for catalyst selection and experimental design in the pursuit of efficient and selective asymmetric synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. 2003 — Jørgensen [groupjorgensen.com]
Cross-reactivity and substrate scope analysis of (R)-tert-Butyl pyrrolidine-2-carboxylate
In the landscape of asymmetric organocatalysis, (R)-tert-Butyl pyrrolidine-2-carboxylate, a derivative of the amino acid proline, has emerged as a significant catalyst and chiral building block. Its structural modification, specifically the introduction of a tert-butyl ester, enhances its solubility in organic solvents compared to its parent compound, proline, thereby influencing its catalytic efficacy and substrate scope. This guide provides a comparative analysis of this compound against other pyrrolidine-based catalysts in key asymmetric transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and serves as a benchmark for evaluating the performance of chiral catalysts. Proline and its derivatives catalyze this reaction through an enamine-based mechanism. The introduction of the bulky tert-butyl group in this compound can influence the steric environment of the transition state, thereby affecting the stereoselectivity of the reaction.
While direct side-by-side comparative data under identical conditions is often proprietary or scattered across various studies, the following table compiles representative data from the literature to illustrate the performance of this compound in comparison to L-proline and other derivatives in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
Table 1: Comparison of Proline-Derived Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr, anti/syn) | Reference |
| L-Proline | DMSO | 30 | 4 | 99 | 96 | 95:5 | J. Am. Chem. Soc. 2000, 122, 24, 5839–5842 |
| This compound | Data Not Available in Direct Comparison | - | - | - | - | - | - |
| (S)-Diphenylprolinol TMS ether | Dichloromethane | 5 | 16 | 99 | 96 | >99:1 | J. Am. Chem. Soc. 2002, 124, 126, 7894-7895 |
| Tetrazole Derivative of Proline | Dichloromethane | 5 | 4 | 95 | 99 | 99:1 | Org. Biomol. Chem., 2005, 3, 84-96 |
Note: Direct comparison is challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Substrate Scope and Cross-Reactivity in Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction catalyzed by proline derivatives. The cross-reactivity of the catalyst with a range of Michael donors and acceptors is a critical measure of its utility. The electronic and steric properties of the catalyst play a crucial role in determining the efficiency and stereoselectivity of the reaction with different substrates.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific findings. Below are representative protocols for asymmetric reactions catalyzed by proline derivatives.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (10.0 mmol) is added.[1] Subsequently, L-proline or its derivative (as specified in the data table) is added to the mixture.[1] The reaction is stirred at room temperature for the time indicated in the respective study.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[1] The aqueous layer is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
To a stirred solution of the Michael donor (e.g., a ketone or aldehyde, 1.0 mmol) and the Michael acceptor (e.g., a nitroalkene, 1.2 mmol) in a suitable solvent (e.g., chloroform, 2 mL) is added the proline-derived catalyst (10-20 mol%). The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified as described for the aldol reaction. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Logical Relationships
The catalytic activity of this compound and other proline derivatives in reactions such as the aldol and Michael additions proceeds through a well-established enamine catalytic cycle. Understanding this mechanism is key to rational catalyst design and optimization.
References
Computational and theoretical studies comparing transition state models of (R)-tert-Butyl pyrrolidine-2-carboxylate
The catalytic prowess of proline and its derivatives in asymmetric synthesis stems from their ability to form key intermediates, such as enamines, and to stabilize transition states, thereby lowering the activation energy of reactions.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and stereochemical outcomes of these reactions.[2][3]
General Mechanism of Proline Catalysis
Proline-catalyzed reactions, such as the aldol and Michael reactions, are generally understood to proceed through an enamine mechanism.[2][4] This mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. The stereoselectivity of the reaction is determined by the geometry of the transition state in this bond-forming step.[4]
Key Transition State Models
The stereochemical outcome of proline-catalyzed reactions is often rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state.[4] In this model, the substituents of the reactants occupy pseudo-equatorial or pseudo-axial positions, and the conformation with the fewest steric interactions is favored.
For proline-catalyzed aldol reactions, the transition state involves a hydrogen bond between the carboxylic acid group of proline and the aldehyde, which plays a crucial role in stabilizing the transition state and controlling the stereochemistry.[2] Several diastereomeric transition states are possible, and their relative energies, as calculated by DFT, can predict the major product.[2]
In Michael additions, while hydrogen-bonding models have been successful in explaining stereoselectivity, refined models suggest that under certain conditions, particularly in the absence of a base and in aprotic solvents, a transition state devoid of hydrogen bonding between the nitro group of the electrophile and the carboxylic acid of proline may be preferred.[5][6][7]
The puckering of the pyrrolidine ring and the orientation of the carboxylic acid group (up or down) also significantly influence the stability of the transition state and, consequently, the stereoselectivity of the reaction.[2]
Comparative Computational Data on Transition State Models
The following table summarizes quantitative data from computational studies on transition state models for proline and its derivatives in aldol reactions. This data highlights the relative energies of different transition states, which are key to predicting the stereochemical outcome.
| Catalyst | Reaction | Transition State Models Compared | Relative Energy (kcal/mol) | Predicted Major Product | Reference |
| L-Proline | Aldol reaction of benzaldehyde and acetone | anti-re vs. anti-si (up vs. down conformation) | anti-re (up) favored by 0.6-1.0 kcal/mol | (R)-product | [2] |
| Thiazolidine-4-carboxylic acid (TC) | Aldol reaction of benzaldehyde and acetone | anti-re vs. anti-si (up vs. down conformation) | anti-re (up) favored by 0.0-0.2 kcal/mol | Lower selectivity than proline | [2] |
| 3,3-dimethyl-pyrrolidine-2-carboxylic acid (DMC) | Aldol reaction of benzaldehyde and acetone | anti-re vs. anti-si (up vs. down conformation) | anti-re (down) favored by 0.1-0.8 kcal/mol | (R)-product | [2] |
| 5,5-dimethyl-thiazolidine-4-carboxylic acid (DMTC) | Aldol reaction of benzaldehyde and acetone | anti-re vs. anti-si (up vs. down conformation) | anti-re (down) favored by 1.9-2.5 kcal/mol | Higher selectivity than proline | [2] |
Experimental and Computational Protocols
General Experimental Protocol for a Proline-Catalyzed Aldol Reaction: A representative experimental procedure for an L-proline catalyzed direct asymmetric aldol reaction involves the addition of an aldehyde to a solution of L-proline in a suitable solvent (e.g., DMSO), followed by the addition of a ketone.[8] The reaction is typically stirred at room temperature for a specified period. The product is then isolated and purified using standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Computational Protocol for Transition State Modeling: Computational studies on proline-catalyzed reactions are commonly performed using Density Functional Theory (DFT).[2][8] A typical protocol involves:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific functional and basis set, for example, B3LYP/6-31G(d,p).[2][8]
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.[8]
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as B3LYP/6-311+G(2df,p).[8]
-
Solvation Effects: The effect of the solvent is often included using a continuum solvation model, such as the Onsager model or the Polarizable Continuum Model (PCM).[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction.
References
- 1. longdom.org [longdom.org]
- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (R)-tert-Butyl Pyrrolidine-2-Carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (R)-tert-Butyl pyrrolidine-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on general best practices for laboratory chemical waste management and hazard information available for structurally similar compounds.
Immediate Safety and Hazard Summary
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a fume hood.
Hazard Classification Summary for Structurally Similar Compounds
| Hazard Statement | Description | GHS Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, solutions, and contaminated labware, as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
2. Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original product container, if empty and in good condition, is an excellent choice.
-
Ensure the waste container is clearly labeled.
3. Labeling the Waste Container:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration or percentage of the chemical in the waste.
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
A clear indication of the associated hazards (e.g., "Irritant," "Harmful").
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure secondary containment is used to capture any potential leaks or spills.
5. Arranging for Professional Disposal:
-
This compound waste should not be disposed of down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1] Disposal will likely involve incineration at a permitted facility.
6. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-tert-Butyl pyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (R)-tert-Butyl pyrrolidine-2-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[2][3][4] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is advisable. Disposable nitrile or butyl rubber gloves should be used.[4] Always inspect gloves before use and replace them immediately if contaminated.[3][5] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[4] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[4] Prepare the work area within a certified chemical fume hood.
-
Dispensing: Ground all equipment to prevent static discharge, as pyrrolidine derivatives can be flammable.[2][4] Use only non-sparking tools.
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[2] Collect the waste in a designated, properly labeled hazardous waste container.[4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4][6]
-
Store under an inert gas, such as nitrogen, if specified by the supplier.[2]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Waste Collection: Collect all disposable items, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[4]
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain.[3] Empty containers may retain product residue and should be handled as hazardous.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
